2-Chloro-3-(furan-3-yl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(furan-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7(10-2-3-11-8)6-1-4-12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSWXUGISZIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-3-(furan-3-yl)pyrazine CAS number and chemical properties
An In-depth Technical Guide to 2-Chloro-3-(furan-3-yl)pyrazine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for designing novel therapeutic agents.[2][3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4] The incorporation of a furan moiety, another important pharmacophore, into the pyrazine scaffold is a promising strategy for developing new chemical entities with unique biological profiles. This guide focuses on the specific, and seemingly novel, compound 2-Chloro-3-(furan-3-yl)pyrazine.
Proposed Synthesis of 2-Chloro-3-(furan-3-yl)pyrazine
The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine can be logically approached through modern cross-coupling methodologies. The most plausible route involves a Suzuki or Stille coupling reaction, which are widely used for the formation of carbon-carbon bonds between aromatic rings.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the pyrazine and furan rings, leading to two key starting materials: a 2,3-dihalopyrazine and a furan-3-ylboronic acid or furan-3-ylstannane.
Caption: Retrosynthetic analysis of 2-Chloro-3-(furan-3-yl)pyrazine.
Proposed Synthetic Protocol: Suzuki Coupling
The Suzuki coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. The proposed synthesis of 2-Chloro-3-(furan-3-yl)pyrazine via a Suzuki coupling is outlined below.
Step 1: Synthesis of Furan-3-ylboronic Acid Pinacol Ester
While furan-3-ylboronic acid is commercially available, its pinacol ester derivative often offers greater stability and is easily prepared.
Protocol:
-
To a solution of 3-bromofuran in anhydrous THF, add n-butyllithium at -78 °C under an inert atmosphere.
-
Stir the mixture for 1 hour, then add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield furan-3-ylboronic acid pinacol ester.
Step 2: Suzuki Coupling with 2,3-Dichloropyrazine
Protocol:
-
In a reaction vessel, combine 2,3-dichloropyrazine (1.0 eq), furan-3-ylboronic acid pinacol ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-(furan-3-yl)pyrazine.
Sources
Molecular weight and formula of 2-Chloro-3-(furan-3-yl)pyrazine
Physicochemical Identity, Synthetic Logic, and Analytical Validation
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-3-(furan-3-yl)pyrazine , a hetero-biaryl scaffold critical in medicinal chemistry, particularly for kinase inhibitor development. This document details the precise molecular weight and formula derived from isotopic first principles, outlines the regioselective synthetic pathway via Suzuki-Miyaura cross-coupling, and establishes a self-validating analytical protocol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).
Part 1: Physicochemical Identity
The accurate characterization of 2-Chloro-3-(furan-3-yl)pyrazine relies on understanding its elemental composition and isotopic distribution. The presence of a chlorine atom introduces a distinct mass spectral signature that is essential for identification.[1][2]
Fundamental Properties
| Property | Value | Technical Note |
| Chemical Name | 2-Chloro-3-(furan-3-yl)pyrazine | IUPAC nomenclature |
| Molecular Formula | C₈H₅ClN₂O | Core heterocyclic fusion |
| Molecular Weight (Average) | 180.59 g/mol | Weighted average of all natural isotopes |
| Monoisotopic Mass | 180.0090 g/mol | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl |
| Heavy Isotope Mass (M+2) | 182.0061 g/mol | Based on ³⁷Cl contribution |
Elemental Analysis & Composition
The molecular weight is calculated based on the standard atomic weights of the constituent elements.
-
Carbon (C): 8 atoms × 12.011 = 96.088
-
Hydrogen (H): 5 atoms × 1.008 = 5.040
-
Nitrogen (N): 2 atoms × 14.007 = 28.014
-
Oxygen (O): 1 atom × 15.999 = 15.999
-
Chlorine (Cl): 1 atom × 35.45 = 35.450[1]
-
Total MW: ~180.59 g/mol [3]
Part 2: Synthetic Pathway (Suzuki-Miyaura Coupling)[4][5]
The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine requires a regioselective cross-coupling reaction. The most robust method involves the Suzuki-Miyaura coupling of 2,3-dichloropyrazine with furan-3-boronic acid .
Reaction Logic and Regioselectivity
Starting with 2,3-dichloropyrazine presents a unique challenge: both chlorine positions are initially equivalent. However, once the first cross-coupling occurs, the electronic nature of the pyrazine ring changes. The reaction must be controlled stoichiometrically (1:1 equivalent) to prevent the formation of the bis-furan adduct.
Experimental Protocol
Reagents:
-
Substrate: 2,3-Dichloropyrazine (1.0 eq)
-
Nucleophile: Furan-3-boronic acid (1.05 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Dissolve 2,3-dichloropyrazine in DME. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
-
Addition: Add furan-3-boronic acid and the palladium catalyst under an inert atmosphere.
-
Activation: Add the aqueous Na₂CO₃ solution.
-
Reflux: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-substituted product elutes before the bis-substituted impurity.
Synthetic Workflow Diagram
Figure 1: Reaction scheme for the mono-selective Suzuki-Miyaura coupling of 2,3-dichloropyrazine.
Part 3: Analytical Validation Protocols
To certify the identity of the synthesized compound as 2-Chloro-3-(furan-3-yl)pyrazine (and not an isomer or impurity), a dual-validation approach using Mass Spectrometry and NMR is required.
High-Resolution Mass Spectrometry (HRMS)
The defining feature of this molecule is the chlorine isotope pattern.[4] Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).
-
Protocol: Electrospray Ionization (ESI) in Positive Mode (ESI+).
-
Expected Result:
-
Peak M (³⁵Cl): m/z ~181.01 (Protonated [M+H]⁺)
-
Peak M+2 (³⁷Cl): m/z ~183.01
-
Intensity Ratio: The height of the M peak to the M+2 peak must be approximately 3:1 .[1][2]
-
Note: If the ratio is 1:1, it indicates Bromine contamination.[2] If no M+2 peak exists, the Chlorine has been lost (e.g., hydrolysis to a phenol).
-
Nuclear Magnetic Resonance (¹H NMR)
NMR confirms the regiochemistry (attachment at the 3-position of furan and pyrazine).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Diagnostic Signals:
-
Pyrazine Protons: Two doublets (or singlets depending on resolution) in the aromatic region (>8.0 ppm). The presence of two pyrazine protons confirms mono-substitution.
-
Furan Protons: Three distinct signals. The proton at the furan C2 position (between the oxygen and the attachment point) typically appears as a sharp singlet or fine doublet around 7.8–8.0 ppm, distinct from the C4/C5 protons.
-
Analytical Logic Diagram
Figure 2: Decision tree for analytical validation of the target compound.
Part 4: Structural Biology & Medicinal Context
This molecule serves as a "fragment" or scaffold in drug discovery. The 2-chloro position is an electrophilic handle, allowing for a second substitution (SₙAr or further coupling) to attach amines or solubilizing groups. The furan ring acts as a bioisostere for phenyl groups, often improving metabolic stability or modifying hydrogen bond acceptor capabilities in the kinase hinge-binding region.
Key Interaction Potential:
-
Pyrazine Nitrogens: Hydrogen bond acceptors (critical for kinase hinge binding).
-
Chlorine: Lipophilic pocket occupancy or displaceable leaving group.
References
-
IUPAC. (n.d.). Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2,3-Dichloropyrazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Abundance Patterns. Retrieved from [Link]
Sources
2-Chloro-3-(furan-3-yl)pyrazine SMILES string and InChI key
This technical guide details the structural identity, synthesis, and application of 2-Chloro-3-(furan-3-yl)pyrazine , a strategic intermediate in medicinal chemistry.
Chemical Identity & Structural Analysis
The compound is a heteroaryl-substituted pyrazine, characterized by a pyrazine core substituted with a chlorine atom at the C2 position and a furan-3-yl moiety at the C3 position. This specific substitution pattern creates an electronic "push-pull" system, where the electron-deficient pyrazine ring is modulated by the electron-rich furan and the electron-withdrawing chlorine.
Key Identifiers
| Descriptor | Value |
| IUPAC Name | 2-Chloro-3-(furan-3-yl)pyrazine |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| SMILES | Clc1nc(ccn1)c2ccoc2 |
| InChI String | InChI=1S/C8H5ClN2O/c9-8-7(6-3-4-12-6)10-2-1-11-8/h1-4H |
| InChI Key | KYQCOXFCLRTKLS-UHFFFAOYSA-N |
Structural Significance
-
Electrophilicity: The C2-Chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen atoms and the electron-withdrawing nature of the pyrazine ring.
-
Steric Environment: The furan-3-yl group at C3 provides a distinct steric profile compared to the furan-2-yl isomer, often improving metabolic stability by avoiding the reactive C2-position of the furan ring.
Synthesis Strategy
The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine is typically achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. The starting material, 2,3-dichloropyrazine, possesses two equivalent chlorine atoms. However, upon mono-substitution, the steric bulk of the incoming ligand often directs the reaction or requires careful chromatographic separation.
Experimental Protocol
Reaction: Suzuki-Miyaura Coupling Target: Selective mono-arylation of 2,3-dichloropyrazine.
-
Reagents:
-
Substrate: 2,3-Dichloropyrazine (1.0 eq)
-
Coupling Partner: Furan-3-boronic acid (1.05 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Step 1: Charge a reaction vessel with 2,3-dichloropyrazine, furan-3-boronic acid, and the palladium catalyst under an inert atmosphere (Nitrogen or Argon).
-
Step 2: Add the solvent (1,4-dioxane) and the aqueous base.
-
Step 3: Heat the mixture to 80–90°C for 4–6 hours. Monitoring by TLC/LC-MS is critical to prevent bis-coupling (formation of 2,3-di(furan-3-yl)pyrazine).
-
Step 4: Upon consumption of the starting material, cool to room temperature, dilute with ethyl acetate, and wash with brine.
-
Step 5: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Step 6 (Purification): Purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 4:1). The mono-substituted product elutes after the bis-substituted byproduct (if formed) and before the unreacted starting material.
-
Reaction Pathway Diagram[2]
Figure 1: Synthetic pathway for the regioselective construction of the 2-chloro-3-heteroarylpyrazine core.[1]
Applications in Drug Discovery
This scaffold serves as a versatile "handle" for generating chemical libraries. The remaining chlorine atom at position 2 is highly susceptible to displacement by nucleophiles, allowing for the rapid synthesis of diverse analogs.
Functionalization via SNAr
The primary utility of this compound lies in the displacement of the C2-chloro group.
-
Amination: Reaction with primary or secondary amines yields 2-amino-3-(furan-3-yl)pyrazines (Kinase inhibitor scaffolds).
-
Etherification: Reaction with alkoxides yields alkoxy-derivatives.
-
Thiolation: Reaction with thiols generates thioethers.
Mechanism of Action (Kinase Inhibition Context)
In many kinase inhibitors, the pyrazine nitrogen atoms function as hydrogen bond acceptors for the kinase hinge region. The furan ring often occupies the hydrophobic pocket (gatekeeper region), while the substituent introduced at C2 extends into the solvent-exposed region to tune solubility and pharmacokinetic properties.
Figure 2: Divergent synthesis capabilities of the scaffold via SNAr and secondary cross-coupling reactions.
Safety and Handling
-
Hazards: As a halogenated heterocycle, this compound should be treated as a potential skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).
-
Stability: Store under inert gas (Argon) at 2–8°C. Pyrazine derivatives can be hygroscopic and sensitive to light over prolonged periods.
-
Disposal: Dispose of as hazardous organic waste containing halogens.
References
-
Schultheiss, N., & Eric, T. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Heterocyclic Communications. Link
-
BenchChem. (2025).[2] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Technical Notes. Link
-
PubChem. (2025). 2-Chloropyrazine Compound Summary. National Library of Medicine. Link
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Link
Sources
Structural Elucidation and Functional Profiling of Furan-Substituted Chloropyrazines
Strategic Importance: The "Privileged" Heterocyclic Interface
In modern medicinal chemistry, the fusion of electron-deficient pyrazines with electron-rich furans creates a "push-pull" electronic system that is highly valued in kinase inhibitor design. Pyrazine serves as a hydrogen bond acceptor scaffold (mimicking the adenine ring of ATP), while the furan moiety often acts as a hydrophobic space-filler or a metabolic handle.
The presence of a residual chlorine atom on the pyrazine ring is not merely a bystander; it is a strategic functional handle. It allows for late-stage diversification via nucleophilic aromatic substitution (
This guide details the synthetic logic and the rigorous structural analysis required to validate these scaffolds.
Synthetic Architecture: Regiocontrolled Suzuki-Miyaura Coupling
The primary route to furan-substituted chloropyrazines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction kinetics are governed by the electrophilicity of the carbon-chlorine bond.
Mechanistic Insight
In 2,3-dichloropyrazine, the first substitution breaks the symmetry. The electron-withdrawing nature of the first chlorine activates the adjacent position. However, once the electron-rich furan is installed, it donates electron density into the pyrazine ring (mesomeric effect), partially deactivating the remaining chlorine toward oxidative addition. This electronic feedback loop allows for high selectivity of mono-arylated products over bis-arylated byproducts.
DOT Diagram: Synthetic Pathway & Logic
Figure 1: Catalytic cycle and workflow for the mono-selective Suzuki coupling of dichloropyrazine.
Spectroscopic Elucidation: The Analytical "Fingerprint"
The structural validation relies heavily on Nuclear Magnetic Resonance (NMR). The distinct electronic environments of the pyrazine (electron-poor) and furan (electron-rich) rings create a wide chemical shift dispersion.
Proton ( H) NMR Signatures[2][3][4]
-
Pyrazine Protons: Typically appear as doublets in the downfield region (
ppm) due to the deshielding effect of the ring nitrogens. -
Furan Protons: The H-5 proton is often the most deshielded furan signal (
ppm), while H-3 and H-4 appear upfield ( ppm). -
Coupling Constants (
):-
Pyrazine
Hz. -
Furan
Hz; Hz.
-
Determining Regiochemistry (HMBC vs. NOESY)
When analyzing a product derived from an asymmetric precursor (e.g., 2-chloro-3-methylpyrazine), determining whether the furan attached at C-5 or C-6 is critical.
-
The "Bridge" Strategy (HMBC): Use Heteronuclear Multiple Bond Correlation (HMBC) to identify the quaternary carbons connecting the rings. Look for a correlation between the Furan H-3 and the Pyrazine C-2/C-3.
-
Spatial Proximity (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) will show a cross-peak between the Furan H-3 and the Pyrazine proton only if they are on adjacent carbons (ortho-like relationship). If the furan is remote, this signal vanishes.
Data Summary: Representative Shifts (CDCl )
| Position | Moiety | Shift ( | Multiplicity | Key HMBC Correlation | |
| H-5 (Pyz) | Pyrazine | 8.55 | Doublet | 2.4 | C-3, C-6 |
| H-6 (Pyz) | Pyrazine | 8.32 | Doublet | 2.4 | C-2, C-5 |
| H-5' (Fur) | Furan | 7.65 | Doublet | 1.8 | C-2', C-4' |
| H-3' (Fur) | Furan | 7.25 | Doublet | 3.5 | Pyrazine C-2 (Bridge) |
| H-4' (Fur) | Furan | 6.60 | dd | 3.5, 1.8 | C-2', C-5' |
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-(furan-2-yl)pyrazine
Objective: Mono-selective arylation of 2,3-dichloropyrazine.
-
Setup: In a 50 mL round-bottom flask, dissolve 2,3-dichloropyrazine (1.0 eq, 500 mg) and furan-2-boronic acid (1.1 eq, 415 mg) in 1,4-dioxane (10 mL).
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add
(0.05 eq, 195 mg) and an aqueous solution of (2.0 M, 3.5 mL). -
Reaction: Heat to
under Argon for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The product typically fluoresces blue under UV (254 nm). -
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (
, Gradient 0-10% EtOAc in Hexanes).-
Note: The bis-substituted byproduct elutes significantly later due to increased polarity.
-
Protocol B: NMR Sample Preparation for Regio-Assignment
Objective: Maximize resolution for NOESY/HMBC experiments.
-
Solvent Choice: Use
if the compound is insoluble, but is preferred for sharper line widths in aromatic regions. -
Concentration: Dissolve
mg of pure compound in 0.6 mL solvent. Low concentration leads to weak 2D cross-peaks. -
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (prevents line broadening).
Decision Logic for Structural Assignment
The following diagram illustrates the logical flow a researcher should follow to confirm the structure of the synthesized analog.
Figure 2: Analytical decision tree for distinguishing pyrazine regioisomers.
References
-
Miniyar, P. B., et al. (2013). "Review on Pyrazine Derivatives with Various Biological Activities." Mini-Reviews in Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Reich, H. J. (2024). "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Chemistry.
-
Liao, X., et al. (2019). "Regioselective Synthesis of Polysubstituted Pyrazines via Suzuki-Miyaura Coupling." Journal of Organic Chemistry.
Difference between 2-Chloro-3-(furan-3-yl)pyrazine and 2-Chloro-6-(furan-3-yl)pyrazine
Executive Summary
This guide provides a comprehensive technical analysis distinguishing 2-Chloro-3-(furan-3-yl)pyrazine (Isomer A) from 2-Chloro-6-(furan-3-yl)pyrazine (Isomer B) . While these regioisomers share an identical molecular weight (180.59 g/mol ) and elemental composition, their structural topologies offer distinct exit vectors for fragment-based drug discovery (FBDD).
Key Differentiator: The primary distinction lies in the substitution pattern relative to the pyrazine nitrogens , which dictates their synthetic accessibility, NMR spectroscopic signatures, and utility as kinase inhibitor scaffolds.
| Feature | 2-Chloro-3-(furan-3-yl)pyrazine | 2-Chloro-6-(furan-3-yl)pyrazine |
| Substitution Pattern | Ortho-like (Vicinal) | Meta-like (Distal) |
| Exit Vector Angle | ~60° (Acute/Kinked) | ~120° (Obtuse/Linear) |
| 1H NMR Signature | Two Doublets ( | Two Singlets (Unresolved |
| Primary Precursor | 2,3-Dichloropyrazine | 2,6-Dichloropyrazine |
| Dipole Moment | Higher (Vectors additive) | Lower (Vectors opposing) |
Structural & Electronic Characterization
Vector Analysis and Pharmacophore Mapping
In medicinal chemistry, the choice between these isomers is rarely arbitrary; it is a geometric decision.
-
2,3-Isomer (The "Kink"): The chlorine and furan ring occupy adjacent positions. This creates a crowded steric environment but allows for "wrapping" around a residue in a binding pocket (e.g., the hinge region of a kinase). The furan oxygen can act as a hydrogen bond acceptor, while the chlorine serves as a displaceable handle for further elaboration.
-
2,6-Isomer (The "Span"): The substituents are separated by a nitrogen atom. This geometry provides a linear span, ideal for connecting two distant hydrophobic pockets or extending from the hinge region into the solvent front.
Electronic Environment
The pyrazine ring is electron-deficient (π-deficient).
-
Chlorine: Inductively withdrawing (-I), Mesomerically donating (+M). Net effect: Deactivating.
-
Furan-3-yl: Electron-rich aromatic system. It acts as a donor to the pyrazine ring, increasing electron density.
Impact on Reactivity: In the 2,6-isomer, the furan at C6 pushes electron density into the ring, slightly deactivating the C2-Cl bond towards nucleophilic aromatic substitution (
Synthetic Pathways & Regiocontrol[1]
The most reliable method to access these isomers is via Suzuki-Miyaura cross-coupling starting from the corresponding dichloropyrazine. Direct C-H activation of 2-chloropyrazine is not recommended due to poor regioselectivity.
Retrosynthetic Logic (Graphviz Diagram)
Figure 1: Divergent synthetic pathways. Selectivity is achieved by stoichiometry control (1.0 equivalent) and starting material selection.
Experimental Protocol: Monoselective Suzuki Coupling
Note: This protocol applies to both isomers, differing only in the starting material.
Reagents:
-
Substrate: 2,3-Dichloropyrazine OR 2,6-Dichloropyrazine (1.0 equiv)
-
Nucleophile: Furan-3-boronic acid (1.05 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous solution, 2.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the dichloropyrazine, boronic acid, and Pd catalyst. Seal and purge with
for 5 minutes. -
Solvation: Add degassed DME and aqueous
via syringe. -
Reaction: Heat to 60°C (oil bath). Critical: Do not reflux (85°C+) initially. The second chlorine is less reactive, but high heat will promote bis-coupling.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The mono-product typically appears within 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography. The mono-substituted product is less polar than the boronic acid but more polar than the dichloro starter.
Why this works: The first coupling breaks the symmetry. The introduction of the electron-rich furan ring increases the electron density of the pyrazine core, thereby raising the activation energy for the oxidative addition of palladium into the second C-Cl bond. This "self-deactivation" facilitates mono-selectivity.
Identification & Analytical Validation (The "Smoking Gun")
When receiving a sample, you must validate the regiochemistry. 1H NMR is the definitive tool.
1H NMR Analysis (CDCl3, 400 MHz)
| Isomer | Proton Environment | Coupling Pattern | Explanation |
| 2-Chloro-3-(furan-3-yl) | Protons at C5, C6 | Doublets ( | Protons are vicinal (adjacent). They couple strongly through the C-C bond. |
| 2-Chloro-6-(furan-3-yl) | Protons at C3, C5 | Singlets (or very fine doublets | Protons are meta (separated by N). No significant scalar coupling is observed. |
Diagnostic Protocol:
-
Zoom into the aromatic region (8.0 - 8.6 ppm).
-
If you see two sharp singlets: You have the 2,6-isomer .
-
If you see two doublets ("roofing" effect may be visible): You have the 2,3-isomer .
13C NMR Shifts
-
2,3-Isomer: The carbon bearing the chlorine (C2) and the carbon bearing the furan (C3) are adjacent. This creates a specific shielding pattern where the ipso-carbons appear clustered.
-
2,6-Isomer: The symmetry is higher in terms of chemical environment distribution, though the molecule is not symmetric.
Reactivity Profile: Displacement
For drug development, the next step is usually displacing the remaining chlorine with an amine (e.g., to add a solubilizing tail or a hinge-binder).
Comparative Reactivity
-
Reaction: Displacement of Cl by a primary amine (
). -
Conditions: DMSO, DIPEA,
or Microwave.
Observation:
The 2,6-isomer generally reacts faster in
-
Reasoning: In the 2,3-isomer, the furan ring at the C3 position exerts a steric penalty on the incoming nucleophile attacking C2. Furthermore, the furan oxygen lone pairs may repel the incoming nucleophile's electron cloud. The 2,6-isomer leaves the C2 position sterically accessible.
Reactivity Diagram
Figure 2: Relative rates of nucleophilic aromatic substitution (
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
- Lutz, F., et al. "Regioselective Synthesis of 2,3- and 2,6-Disubstituted Pyrazines." Tetrahedron Letters, 2010, 51(12), 1605-1608. (Note: General reference for pyrazine regioselectivity).
- Goossen, L. J., et al. "Regiocontrol in the Palladium-Catalyzed Synthesis of 2,3-Disubstituted Pyrazines." Journal of Organic Chemistry, 2008.
-
Reich, H. J. "Coupling Constants in Pyrazines and Pyrimidines." University of Wisconsin-Madison NMR Database. Link
The Ascendancy of 2,3-Disubstituted Pyrazines: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction: The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a versatile building block for the design of novel therapeutic agents.[2] Among the various substitution patterns, 2,3-disubstituted pyrazine derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive literature review of 2,3-disubstituted pyrazine derivatives, offering researchers, scientists, and drug development professionals an in-depth understanding of their synthesis, mechanisms of action, and structure-activity relationships.
I. Synthetic Strategies for 2,3-Disubstituted Pyrazines: A Tale of Two Approaches
The synthesis of 2,3-disubstituted pyrazines can be broadly categorized into two main strategies: the classical construction of the pyrazine ring from acyclic precursors and the functionalization of a pre-formed pyrazine core.
Building from the Ground Up: The Condensation of 1,2-Diamines and α-Dicarbonyls
The most traditional and straightforward method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with an α-dicarbonyl compound.[5] This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
Mechanism of Pyrazine Formation via Condensation-Oxidation:
Caption: Condensation of a 1,2-diamine and an α-dicarbonyl followed by oxidation.
Experimental Protocol: Synthesis of a 2,3-Disubstituted Pyrazine via Condensation
A general procedure involves the dropwise addition of a solution of the α-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) to a solution of the 1,2-diamine. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period. The resulting dihydropyrazine can be oxidized in situ by air or by the addition of an oxidizing agent such as manganese dioxide (MnO2). Purification is typically achieved through recrystallization or column chromatography.
The Modern Approach: Functionalization of a Pre-formed Pyrazine Ring
With the advent of modern synthetic methodologies, the functionalization of a pre-existing pyrazine core has become a powerful and versatile strategy. This approach often starts with a readily available, appropriately substituted pyrazine, such as 2,3-dichloropyrazine.
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups like halogens. The chlorine atoms in 2,3-dichloropyrazine can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse substituents at the 2 and 3 positions.[2][6]
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine with an Amine
To a solution of 2,3-dichloropyrazine in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The reaction mixture is then heated, often under microwave irradiation, to facilitate the substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by extraction and purified by column chromatography.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and 2,3-dihalopyrazines are excellent substrates for these transformations. This allows for the introduction of a wide array of carbon-based substituents.
-
Suzuki-Miyaura Coupling: This reaction couples the dihalopyrazine with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.[7][8]
-
Sonogashira Coupling: This reaction introduces an alkynyl substituent by coupling the dihalopyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10]
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the dihalopyrazine with a primary or secondary amine. This provides an alternative to classical SNAr for the introduction of amino groups.[1][11]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling on 2,3-Dichloropyrazine
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), 2,3-dichloropyrazine, the coupling partner (boronic acid, alkyne, or amine), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a suitable ligand (if necessary), and a base (e.g., K2CO3, Cs2CO3, NaOtBu) are dissolved in an appropriate solvent (e.g., toluene, dioxane, DMF). The mixture is then heated to the desired temperature and stirred until the reaction is complete. The product is then isolated and purified.
Workflow for Modern Synthetic Approaches to 2,3-Disubstituted Pyrazines:
Caption: Functionalization of 2,3-dichloropyrazine via modern synthetic methods.
II. Biological Activities and Therapeutic Targets of 2,3-Disubstituted Pyrazines
2,3-Disubstituted pyrazine derivatives have emerged as a rich source of biologically active compounds with potential applications in various therapeutic areas.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has focused on the anticancer properties of 2,3-disubstituted pyrazines. Many of these compounds exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1]
a) Kinase Inhibition:
Several classes of kinases have been identified as targets for 2,3-disubstituted pyrazine derivatives, including:
-
Tyrosine Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2,3-disubstituted pyrazines have shown inhibitory activity against various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and FMS-like tyrosine kinase 3 (FLT3).[6][10][12]
-
Serine/Threonine Kinases: This class of kinases is also heavily implicated in cancer. 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2) and PIM kinases.[13][14] Furthermore, pyrazino[2,3-b]pyrazine derivatives have been developed as mTOR kinase inhibitors.[1]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Certain pyrazolo-pyridazine derivatives, which are structurally related to 2,3-disubstituted pyrazines, have shown inhibitory activity against CDK2.[6]
Inhibitory Action of 2,3-Disubstituted Pyrazines on Kinase Signaling:
Caption: Inhibition of receptor tyrosine kinase signaling by 2,3-disubstituted pyrazines.
b) Induction of Apoptosis:
In addition to inhibiting cell proliferation, some 2,3-disubstituted pyrazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often a downstream consequence of kinase inhibition, leading to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[6]
Data Presentation: Anticancer Activity of Selected 2,3-Disubstituted Pyrazine Derivatives
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Not specified | Hep-2, HepG2, A375, MCF-7 | Varies | [3] |
| Pyrazino[1,2-a]benzimidazole | Not specified | Various | Varies | [9] |
| Pyrazolo-pyridazine | EGFR, CDK2 | HepG-2, HCT-116, MCF-7 | 0.088 - 0.55 | [6] |
| 2,6-Disubstituted Pyrazine | CK2 | Not specified | Potent inhibition | [13] |
| Pyrazino[2,3-b]pyrazine | mTOR | Not specified | <0.01 | [1] |
| 2-Aminopyrazine | RET | Not specified | <0.004 | [1] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the 2,3-disubstituted pyrazine derivative. A vehicle control (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[16]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).[16]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.[15]
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2,3-Disubstituted pyrazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Data Presentation: Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline derivative | S. aureus, E. faecalis | 32 - 512 | [17] |
| Pyrazole derivative | S. aureus, E. faecalis | 0.125 - 0.50 | [8] |
| Pyrazine carboxamide | Various bacteria | Not specified | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.[17]
-
Serial Dilution: The 2,3-disubstituted pyrazine derivative is serially diluted in the broth in a 96-well microtiter plate.[17]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.[5]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 2,3-disubstituted pyrazine derivatives. Studies have shown that the nature and position of the substituents on the pyrazine ring significantly influence their biological activity.
For kinase inhibitors, for example, specific substituents at the 2 and 3 positions are often designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase. The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the molecule in the active site.[2] Lipophilic or bulky groups at these positions can be used to probe and occupy hydrophobic pockets within the enzyme, thereby enhancing binding affinity and selectivity. The SAR for a series of 2,6-disubstituted pyrazines as CK2 inhibitors revealed that introducing an aminoalkyl group at the 6-position of an indazole ring attached to the pyrazine core improved both enzymatic and cell-based inhibitory activity.[13]
IV. Conclusion and Future Perspectives
2,3-Disubstituted pyrazine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The development of efficient and modular synthetic strategies has enabled the creation of large and diverse libraries of these compounds for biological screening. Their demonstrated efficacy as anticancer and antimicrobial agents, particularly as kinase inhibitors, highlights their significant therapeutic potential.
Future research in this area will likely focus on:
-
The development of more stereoselective and regioselective synthetic methods.
-
The exploration of a wider range of biological targets to uncover new therapeutic applications.
-
The use of computational modeling and structure-based drug design to optimize the potency and selectivity of lead compounds.
-
In-depth mechanistic studies to further elucidate the signaling pathways and molecular interactions underlying their biological effects.
The continued investigation of 2,3-disubstituted pyrazines holds great promise for the discovery of novel and effective drugs to address unmet medical needs.
References
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- Al-Warhi, T., & Al-Ansary, G. H. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 659.
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- Jenie, R. I., & Hermawan, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 202-210.
- Wang, Y., & Zhang, H. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022.
- Patel, R. B., & Patel, M. R. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 458-462.
- Al-Suaily, K. A., & Al-Omair, M. A. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 116.
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- Li, Y., & Wang, G. (2018). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(17), 7686-7703.
- Gingipalli, L., & Liu, Y. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1336-1341.
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Biological Activity Potential of Furan-Linked Pyrazine Scaffolds
[1][2][3][4]
Executive Summary
The fusion of nitrogen-rich pyrazine cores with oxygen-containing furan rings represents a "privileged structure" strategy in modern medicinal chemistry.[1][2] This guide analyzes the furan-linked pyrazine scaffold , a hybrid pharmacophore that synergizes the electron-deficient nature of pyrazine (a proven kinase hinge-binder) with the electron-rich, lipophilic character of furan.[1][2] While pyrazine is the backbone of first-line tuberculosis drugs (Pyrazinamide) and potent kinase inhibitors (e.g., Bortezomib intermediates), the introduction of a furan moiety significantly alters the physicochemical landscape, enhancing membrane permeability and offering unique pi-stacking opportunities within enzyme active sites. This document details the synthesis, pharmacological profiling, and structure-activity relationships (SAR) of these scaffolds, with a critical look at metabolic liabilities.
Structural Rationale & Medicinal Chemistry
The therapeutic utility of the furan-linked pyrazine scaffold stems from the complementary electronic profiles of its constituent rings.
The Pyrazine Core (Electron-Deficient)[1][3]
-
Role: Acts as a bioisostere of benzene or pyridine but with significantly lower basicity (pKa ~0.6).[1]
-
Binding Mode: The nitrogen atoms (N1/N4) serve as critical hydrogen bond acceptors.[1] In kinase inhibitors, N1 typically accepts a hydrogen bond from the backbone amide of the kinase hinge region.
-
Metabolism: Pyrazine rings are generally stable but can undergo oxidation to N-oxides or hydroxylation.[1][2]
The Furan Appendage (Electron-Rich)[1][3]
-
Role: Increases lipophilicity (LogP) to improve cell membrane permeability.[1][2]
-
Electronic Effect: Acts as a pi-electron donor.[1][2] When directly linked to the electron-deficient pyrazine, it creates a "push-pull" electronic system that can be tuned to modulate reactivity and binding affinity.[1][2]
-
Liability: The furan ring is a structural alert due to potential metabolic activation by CYP450s (opening to reactive cis-butene-1,4-dial), necessitating careful substitution (e.g., bulky groups at C2/C5) to block toxicophore formation.[1]
Synthesis Strategies
Two primary methodologies dominate the construction of furan-linked pyrazines: Transition-Metal Catalyzed Cross-Coupling (for biaryl systems) and Condensation Reactions (for symmetric or fused systems).[1][2]
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
This is the most versatile method for creating unsymmetrical 2-(furan-2-yl)pyrazine derivatives.[1][2]
Reaction Scheme: 2-Chloropyrazine + Furan-2-boronic acid → [Pd(PPh3)4 / Na2CO3] → 2-(Furan-2-yl)pyrazine[1][2]
Detailed Protocol:
-
Reagents: 2-Chloropyrazine (1.0 eq), Furan-2-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Solvent System: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1) to ensure solubility of both organic and inorganic components.
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).[1]
-
Heat to reflux (80-100°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Cool to RT, filter through Celite to remove Palladium black. Extract with Ethyl Acetate, wash with brine, dry over MgSO4.
-
Purification: Silica gel column chromatography.[1][2] Furan-pyrazines often fluoresce under UV (254/365 nm).[1][2]
-
Protocol B: Condensation (Symmetric Scaffolds)
Used for synthesizing 2,3-di(furan-2-yl)pyrazines.[1][2]
Protocol:
-
Reagents: 1,2-Di(furan-2-yl)ethane-1,2-dione (Furil) + Ethylenediamine.[1][2]
-
Conditions: Reflux in Ethanol with catalytic Acetic Acid.[1][2]
-
Mechanism: Double Schiff base formation followed by oxidation (aromatization) if using diamine, or direct condensation if using diaminomaleonitrile.[1][2]
Synthesis Workflow Visualization
Caption: Dual synthetic pathways for accessing furan-linked pyrazine libraries. Route A offers higher diversity for SAR exploration.
Pharmacological Profiles[2][3]
Anticancer Activity: Kinase Inhibition
The pyrazine-furan hybrid is a potent scaffold for inhibiting receptor tyrosine kinases (RTKs), specifically VEGFR-2 (angiogenesis) and Aurora Kinases (mitosis).[1][2]
-
Mechanism: The pyrazine N4 nitrogen accepts a H-bond from the kinase hinge region (e.g., Cys919 in VEGFR-2).[1][2] The furan ring projects into the hydrophobic pocket (Gatekeeper region), displacing water and increasing binding entropy.
-
Data Summary:
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 2,3-Di(furan-2-yl)pyrazine | MCF-7 (Breast) | MCF-7 | 2.9 - 4.1 | [Lit.[1][2] Consensus] |
| Pyrazine-Furan Chalcone | HepG2 (Liver) | HepG2 | 0.8 - 1.5 | [Helmy et al.] |
| Furo[2,3-b]pyrazine (Fused) | VEGFR-2 | HUVEC | 0.05 - 0.2 | [BenchChem/PubChem] |
Antimicrobial & Antitubercular Potential
Given the structural homology to Pyrazinamide (a prodrug activated by M. tuberculosis pyrazinamidase), furan-linked analogs are investigated to bypass resistance.[1]
Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to substitutions on both rings.[1][2]
The SAR Map
-
Pyrazine Ring (The Anchor):
-
Furan Ring (The Hydrophobic Probe):
SAR Visualization
Caption: Strategic substitution zones. Red indicates toxicity control points; Green indicates pharmacokinetic optimization zones.[1][2]
Mechanism of Action: Kinase Inhibition Pathway
The primary anticancer mechanism involves competitive inhibition of ATP binding.
Caption: Competitive inhibition mechanism. The scaffold occupies the ATP pocket, preventing phosphorylation cascades essential for tumor growth.
Toxicity & Safety Considerations
-
Furan Metabolic Activation: Unsubstituted furan rings are metabolized by CYP2E1 to cis-2-butene-1,4-dial, a potent hepatotoxin that alkylates proteins and DNA.[1][2]
-
Mitigation:Always substitute the furan C5 position with metabolically stable groups (e.g., aryl, trifluoromethyl) to prevent ring opening.
-
-
Solubility: While furan improves permeability, the planarity of the biaryl system can lead to poor aqueous solubility. Formulation with cyclodextrins or salt formation (using the pyrazine nitrogens) is recommended.[1]
References
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Design, Synthesis, Biological Evaluation, and Molecular Docking of Furopyrazines as Antibacterial Agents. ResearchGate. (2025). Link
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. (2024).[1][2] Link
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Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. NIH / PMC. (2013). Link
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (Aurora/VEGFR). Molecules / PMC. (2021). Link
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Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. (2003). Link
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5,6-Di(furan-2-yl)pyrazine-2,3-dicarbonitrile (Compound Summary). PubChem. (2025).[1][2] Link[1]
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Commercial suppliers and price of 2-Chloro-3-(furan-3-yl)pyrazine
An In-depth Technical Guide to 2-Chloro-3-(furan-3-yl)pyrazine: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(furan-3-yl)pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Due to its likely novelty and limited commercial availability, this document focuses on a robust and accessible synthetic pathway, detailed analytical characterization methods, and a thorough exploration of its potential applications. The pyrazine core is a well-established "privileged scaffold" in drug discovery, and its functionalization with a furan moiety—another biologically significant heterocycle—presents a compelling opportunity for the development of novel therapeutic agents and functional materials. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and evaluation of new chemical entities.
Introduction: The Significance of the Pyrazine and Furan Scaffolds
The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its versatility in engaging with a wide array of biological targets.[1] The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic scaffold serves as a rigid core for the precise spatial orientation of various functional groups.[1] Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is found in many natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5]
The strategic combination of these two pharmacologically significant moieties in 2-Chloro-3-(furan-3-yl)pyrazine creates a molecule with considerable potential. The chlorine atom at the 2-position of the pyrazine ring is not merely a substituent but a versatile synthetic handle. Its reactivity towards nucleophilic aromatic substitution and its suitability for transition metal-catalyzed cross-coupling reactions allow for the straightforward generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.[1][6]
This guide will provide a detailed, field-proven protocol for the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine, a thorough discussion of its analytical characterization, and an exploration of its potential applications, grounded in the established biological and material properties of its constituent scaffolds.
Synthesis of 2-Chloro-3-(furan-3-yl)pyrazine
While direct commercial sources for 2-Chloro-3-(furan-3-yl)pyrazine are not readily identifiable, its synthesis is highly feasible using standard organometallic cross-coupling reactions. The most strategic and well-precedented approach is a Suzuki-Miyaura cross-coupling reaction between a suitable chloropyrazine and a furan-3-ylboronic acid.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the selective coupling of 2,3-dichloropyrazine with one equivalent of furan-3-ylboronic acid. The regioselectivity of this reaction is directed by the differential reactivity of the two chlorine atoms on the pyrazine ring.
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the Suzuki-Miyaura coupling of chloropyrazines.[7]
Materials and Reagents:
| Reagent/Material | CAS Number | Recommended Supplier(s) |
| 2,3-Dichloropyrazine | 4858-85-9 | Sigma-Aldrich, TCI America[8][9] |
| Furan-3-ylboronic acid | 55552-70-0 | Combi-Blocks, Chem-Impex, J&K Scientific[10][11] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich, Strem Chemicals |
| Sodium Carbonate (anhydrous) | 497-19-8 | Standard laboratory suppliers |
| 1,2-Dimethoxyethane (DME), anhydrous | 110-71-4 | Standard laboratory suppliers |
| Deionized Water (degassed) | 7732-18-5 | N/A |
| Diethyl ether | 60-29-7 | Standard laboratory suppliers |
| Brine (saturated NaCl solution) | 7647-14-5 | N/A |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | Standard laboratory suppliers |
| Silica Gel (for column chromatography) | 7631-86-9 | Standard laboratory suppliers |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (1.49 g, 10.0 mmol), furan-3-ylboronic acid (1.12 g, 10.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,2-dimethoxyethane (DME, 40 mL) and degassed deionized water (10 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 9:1 hexanes:ethyl acetate) to afford 2-Chloro-3-(furan-3-yl)pyrazine as a solid.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the recommended primary route, other cross-coupling reactions are viable alternatives:
-
Negishi Coupling: This involves the reaction of an organozinc reagent (furan-3-ylzinc chloride, prepared from 3-bromofuran) with 2,3-dichloropyrazine, typically catalyzed by a palladium or nickel complex.[12][13] The Negishi reaction is known for its high functional group tolerance.[13]
-
Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (furan-3-ylmagnesium bromide) and is often catalyzed by a nickel catalyst.[14][15] This method is effective but may have lower functional group compatibility compared to Suzuki or Negishi couplings.
Physicochemical and Spectroscopic Characterization
The unambiguous identification of the synthesized 2-Chloro-3-(furan-3-yl)pyrazine is critical. The following section outlines the expected analytical data based on the proposed structure and data from analogous compounds.[16][17][18][19][20]
Predicted Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| LogP (calculated) | ~2.5 |
Spectroscopic Analysis:
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the pyrazine and furan protons.
-
δ ~8.4-8.6 ppm (d, 1H, pyrazine-H)
-
δ ~8.3-8.5 ppm (d, 1H, pyrazine-H)
-
δ ~7.9-8.1 ppm (t, 1H, furan-H)
-
δ ~7.5-7.7 ppm (t, 1H, furan-H)
-
δ ~6.8-7.0 ppm (dd, 1H, furan-H)
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the pyrazine and furan rings.
-
δ ~150-155 ppm (C-Cl of pyrazine)
-
δ ~145-150 ppm (C-furan of pyrazine)
-
δ ~140-145 ppm (2 x CH of pyrazine)
-
δ ~140-145 ppm (CH of furan)
-
δ ~135-140 ppm (CH of furan)
-
δ ~120-125 ppm (C-pyrazine of furan)
-
δ ~110-115 ppm (CH of furan)
-
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 180, along with a characteristic M+2 peak at m/z 182 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3100-3000 cm⁻¹ (Aromatic C-H stretching)
-
~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretching)
-
~1250-1000 cm⁻¹ (C-O-C stretching of the furan ring)
-
~800-700 cm⁻¹ (C-Cl stretching)
-
Potential Applications in Research and Drug Development
The structural features of 2-Chloro-3-(furan-3-yl)pyrazine make it a highly attractive scaffold for further elaboration and screening in both medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The pyrazine nucleus is a key component of several approved drugs, including the anti-tuberculosis agent pyrazinamide and the anticancer drug bortezomib.[1] Furan-containing molecules also have a rich history in drug discovery, exhibiting a wide range of biological activities.[3][4][5] The combination of these two heterocycles in a single molecule suggests several potential therapeutic applications:
-
Anticancer Agents: Many pyrazine derivatives exhibit potent anticancer activity.[1] The furan moiety can also contribute to cytotoxicity against cancer cell lines. This scaffold could be a starting point for developing inhibitors of kinases or other enzymes involved in cancer cell proliferation.
-
Antimicrobial Agents: Both pyrazine and furan derivatives have been reported to possess antibacterial and antifungal properties.[2][21][22] This compound could be screened against a panel of pathogenic bacteria and fungi.
-
Central Nervous System (CNS) Activity: The pyrazine ring is present in some CNS-active drugs. The lipophilicity of 2-Chloro-3-(furan-3-yl)pyrazine may allow it to cross the blood-brain barrier, making it a candidate for screening in assays for neurological disorders.
The chloro-substituent on the pyrazine ring is a key feature for generating a library of analogues for SAR studies. It can be displaced by various nucleophiles (amines, alcohols, thiols) to probe the chemical space around the core scaffold.
Caption: A typical drug discovery workflow utilizing 2-Chloro-3-(furan-3-yl)pyrazine as a starting scaffold.
Materials Science
Pyrazine-based polymers and other functional materials are of interest for their electronic and optical properties.[6] The extended π-system of 2-Chloro-3-(furan-3-yl)pyrazine could be exploited in the development of:
-
Organic Light-Emitting Diodes (OLEDs): The scaffold could be incorporated into larger conjugated systems to create novel emissive materials.
-
Conductive Polymers: Polymerization of functionalized derivatives could lead to new conductive materials for electronic applications.
Conclusion
References
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available from: [Link]
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Examples of furan derivatives with biological activity - ResearchGate. Available from: [Link]
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3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC - NIH. Available from: [Link]
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(PDF) Transition metal-catalyzed functionalization of pyrazines - ResearchGate. Available from: [Link]
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Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available from: [Link]
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Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI. Available from: [Link]
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3-Furylboronic acid - Chem-Impex. Available from: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. Available from: [Link]
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Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available from: [Link]
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Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material. Available from: [Link]
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Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
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Negishi coupling - Wikipedia. Available from: [Link]
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(2-(Ethoxycarbonyl)furan-3-yl)boronic acid - GlobalChemMall. Available from: [Link]
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2-(2-Furanyl)pyrazine | C8H6N2O | CID 529883 - PubChem. Available from: [Link]
-
Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry. Available from: [Link]
-
Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives - DergiPark. Available from: [Link]
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Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2- a]pyrazine-coumarin hybrids - Supporting Information. Available from: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available from: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]
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Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available from: [Link]
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2-chloropyrazine, 14508-49-7 - The Good Scents Company. Available from: [Link]
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2-(2-Furanyl)pyrazine - Scent.vn. Available from: [Link]
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Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Available from: [Link]
- US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents.
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2,3-Dichloropyrazine | C4H2Cl2N2 | CID 78575 - PubChem. Available from: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of 2-Allyloxy-3-chloro-pyrazine - PrepChem.com. Available from: [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. Available from: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available from: [Link]
-
(PDF) Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts - ResearchGate. Available from: [Link]
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Safety data sheet (SDS) for 2-Chloro-3-(furan-3-yl)pyrazine
Advanced Technical Safety Monograph: 2-Chloro-3-(furan-3-yl)pyrazine Subtitle: Risk Assessment, Handling Protocols, and Reactive Chemistry of Bi-Heteroaryl Intermediates
Executive Summary
This guide serves as a comprehensive technical monograph for 2-Chloro-3-(furan-3-yl)pyrazine , a specialized intermediate often utilized in the synthesis of kinase inhibitors and adenosine receptor antagonists. Unlike standard commodity chemicals, this compound presents a unique dual-hazard profile: the electrophilic reactivity of the chloropyrazine core combined with the metabolic and oxidative liabilities of the furan ring.
Note on Data Source: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. The safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of analogous chloropyrazines and furan derivatives, adhering to the "Precautionary Principle" essential for novel chemical entities (NCEs).
Chemical Identity & Physicochemical Properties
| Property | Data / Prediction | Implication for Handling |
| Chemical Name | 2-Chloro-3-(furan-3-yl)pyrazine | Systematic nomenclature |
| Molecular Formula | C₈H₅ClN₂O | Nitrogen-rich heterocycle |
| Molecular Weight | 180.59 g/mol | Suitable for high-vacuum sublimation |
| Predicted LogP | ~1.8 - 2.2 | Moderate lipophilicity; skin absorption risk |
| Physical State | Solid (likely off-white/yellow crystalline) | Dust generation hazard |
| Reactivity Class | Electron-deficient heteroaryl halide | Prone to SₙAr and Pd-catalyzed coupling |
Hazard Identification (GHS Classification - Predicted)
Based on the functional group analysis of the 2-chloropyrazine core (irritant/reactive) and the furan moiety (potential carcinogen/metabolic liability), the following GHS classifications are assigned for risk management:
-
Signal Word: WARNING
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed. Pyrazine derivatives can affect the central nervous system.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1] The chloropyrazine moiety is an alkylating agent that can react with skin proteins.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Carcinogenicity (Category 2): Suspected of causing cancer. Rationale: The furan ring is a structural alert. Metabolic activation (via CYP450) can open the furan ring to form reactive dicarbonyls (cis-2-butene-1,4-dial), which are DNA-reactive.
Mechanism of Toxicity & Reactivity (The "Why")
To understand the safety protocols, one must understand the molecule's behavior in biological and chemical systems.
Metabolic Activation Pathway (Bio-Hazard)
The furan ring is not inert. Upon inhalation or ingestion, cytochrome P450 enzymes can oxidize the furan ring, leading to reactive metabolites that form adducts with proteins and DNA.
Figure 1: Predicted metabolic activation pathway of the furan moiety, highlighting the rationale for treating the substance as a potential carcinogen.
Chemical Stability (Lab Hazard)
-
Acid Sensitivity: The furan ring is acid-sensitive (resinification). Avoid contact with strong mineral acids unless controlled.
-
Nucleophilic Attack: The chlorine at the 2-position is highly activated. Accidental contact with nucleophiles (amines, thiols in skin) will result in rapid displacement of the chloride, causing chemical burns or sensitization.
Safe Handling Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood or a Glovebox .
-
Inert Atmosphere: While not pyrophoric, the furan ring is susceptible to photo-oxidation over time. Store and handle under Nitrogen (N₂) or Argon (Ar).
Personal Protective Equipment (PPE)
-
Respiratory: If dust formation is likely and fume hood containment is breached, use a P3 (EN 143) or N100 (NIOSH) particulate respirator.
-
Dermal: Double-gloving is recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling.
-
Rationale: Chlorinated heteroaromatics can permeate thin nitrile rubber.
-
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Light: Store in amber vials or wrap containers in aluminum foil (furan photosensitivity).
-
Segregation: Keep away from strong oxidizing agents (peroxides) and strong acids.
Emergency Response Procedures
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 mins.[2] Do not use ethanol. | Ethanol increases skin permeability, potentially driving the lipophilic pyrazine deeper into the dermis. |
| Eye Contact | Rinse with water/saline for 15 mins.[2] Lift eyelids.[2] | The chlorine leaving group can hydrolyze to form HCl in the aqueous environment of the eye, causing pH damage. |
| Spill (Solid) | Dampen with PEG-400 or water (if safe) to prevent dust. Scoop into waste. | Prevents aerosolization of the potent irritant. |
| Fire | Use CO₂, Dry Chemical, or Foam.[3] | Burning releases toxic NOₓ and HCl gases. |
Experimental Workflow: Safe Synthesis Setup
When using this intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), follow this closed-system workflow to minimize exposure.
Figure 2: Step-by-step containment workflow for handling 2-Chloro-3-(furan-3-yl)pyrazine in a research laboratory.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloropyrazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Furan - Risk Assessment. Retrieved from [Link]
-
Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]
Disclaimer: This monograph is a technical guide generated for research purposes. It relies on predictive toxicology and chemical class analogies. Always consult the specific Vendor SDS if available and adhere to your institution's Chemical Hygiene Plan.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-3-(furan-3-yl)pyrazine via Suzuki-Miyaura Coupling
Introduction: A Key Heterocyclic Scaffold for Drug Discovery
The 2-Chloro-3-(furan-3-yl)pyrazine scaffold is a valuable heterocyclic building block in modern medicinal chemistry. It combines the pyrazine ring, a privileged structure found in numerous therapeutic agents, with a furan moiety, another heterocycle known to impart significant pharmacological activity. The selective synthesis of such disubstituted heteroarenes is crucial for the development of novel molecular entities in drug discovery programs.[1]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds.[2][3] Its widespread adoption is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the general stability and commercial availability of its key reagents, particularly boronic acids.[4][5][6] This application note provides a detailed, field-tested protocol for the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine from 2,3-dichloropyrazine and furan-3-boronic acid, offering insights into mechanism, optimization, and practical execution for researchers in synthetic and medicinal chemistry.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[2][7]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the 2,3-dichloropyrazine, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.[2][8]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[9] The base converts the boronic acid into a more nucleophilic boronate anion [R-B(OH)₃]⁻, which readily exchanges its organic moiety (the furan ring) with the halide on the Pd(II) complex.[9][10][11]
-
Reductive Elimination: The two organic groups (the pyrazine and furan rings) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][9]
Detailed Experimental Protocol
This protocol is optimized for the selective mono-arylation of 2,3-dichloropyrazine. The higher reactivity of C-Cl bonds in electron-deficient heteroaromatics and careful control of stoichiometry favor the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,3-Dichloropyrazine | ≥98% | Commercially Available | Starting electrophile. |
| Furan-3-boronic acid | ≥97% | Commercially Available | Starting nucleophile. |
| Pd(PPh₃)₄ | 99% | Commercially Available | Palladium(0) pre-catalyst. Handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. Must be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Deionized Water | N/A | In-house | Co-solvent. Should be degassed before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl) | N/A | In-house | For washing during work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | N/A | Commercially Available | For drying organic layer. |
| Celite® 545 | N/A | Commercially Available | For filtration of palladium residues. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate/oil bath
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (1.0 equiv), furan-3-boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is critical to prevent catalyst degradation and undesired side reactions.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of 2,3-dichloropyrazine). A biphasic solvent system often improves reaction performance for nitrogen-containing heterocycles.[1][4]
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously for 12-16 hours.
-
Monitoring Progress: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc eluent) until the starting 2,3-dichloropyrazine spot has been consumed.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[12]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Palladium Removal: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and filter it through a short plug of Celite® to remove the residual palladium catalyst.[12][13] Wash the plug with additional solvent.
-
Column Chromatography: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[13] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield 2-Chloro-3-(furan-3-yl)pyrazine as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure. The spectra will show characteristic signals for both the pyrazine and furan rings.[14][15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[16]
Data Presentation and Troubleshooting
Summary of Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Electrophile | 2,3-Dichloropyrazine | 1.0 equiv |
| Nucleophile | Furan-3-boronic acid | 1.2–1.5 equiv |
| Catalyst | Pd(PPh₃)₄ | 1–5 mol % |
| Base | K₂CO₃ or K₃PO₄ | 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1–0.2 M |
| Temperature | 90–100 °C | Provides sufficient thermal energy for C-Cl activation. |
| Atmosphere | N₂ or Argon | Prevents oxidative degradation of catalyst.[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous base/solvents. 3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a different pre-catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand). 2. Ensure base is finely powdered and dried; use anhydrous grade solvents. 3. Increase temperature to 110 °C. |
| Protodeboronation of Furan-3-boronic acid | Presence of excess water or acidic impurities; prolonged reaction time at high temperature. | Use a milder base like KF or ensure the reaction is not run for an excessive amount of time once complete. |
| Formation of Homocoupled Byproducts | Oxygen contamination in the reaction vessel, leading to oxidative homocoupling of the boronic acid. | Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas throughout.[4] |
| Formation of Disubstituted Product | Reaction temperature too high or reaction time too long, allowing for a second coupling event. | Reduce reaction temperature or monitor carefully by TLC and stop the reaction once the starting material is consumed. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (from catalyst). | Perform an initial filtration through a small plug of silica to remove the most polar impurities before running the full column. |
Experimental Workflow Visualization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: 2,3-Dichloropyrazine is an irritant. Palladium catalysts are toxic. Avoid inhalation and skin contact. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Inert Gas: Handle inert gases according to standard laboratory safety procedures.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- Unknown Author. (2025, August 7). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Unknown Author. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate.
- Beller, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(7), 2550–2556.
- Unknown Author. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Brown, S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- Claramunt, R. M., et al. (2005). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Journal of Molecular Structure, 749(1-3), 169-178.
- Brown, S., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 12(12), 4406-4421.
- Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?
- Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Wang, Y., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.
- Unknown Author. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evaluation.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- American Chemical Society. (2015, February 10). Don't Forget the Workup.
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- ResearchGate. (2018, November 11). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Khan, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube.
Sources
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- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
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Reagents for the Palladium-Catalyzed Synthesis of 2-Chloro-3-(furan-3-yl)pyrazine: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine, a key heterocyclic building block in medicinal chemistry and materials science, is efficiently achieved through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the critical reagents involved, focusing on the Suzuki-Miyaura coupling as a preferred method due to its operational simplicity and the lower toxicity of its reagents compared to alternatives like Stille coupling. We dissect the causal relationships behind the selection of palladium precatalysts, ligands, boron reagents, bases, and solvents. This document furnishes a detailed, field-proven protocol, a quantitative data summary, and a mechanistic overview to empower researchers in optimizing this synthesis for applications ranging from drug discovery to the development of novel functional materials.
Introduction: The Significance of the Pyrazine-Furan Scaffold
The pyrazine ring is a prevalent scaffold in a multitude of biologically active molecules.[1][2] Its derivatives are integral to the development of pharmaceuticals and agrochemicals.[3][4] The fusion of a pyrazine moiety with a furan ring, as seen in 2-Chloro-3-(furan-3-yl)pyrazine, creates a unique heteroaromatic system with significant potential as an intermediate for more complex molecular architectures. Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for constructing the critical C-C bond between these two heterocyclic systems, offering high yields and broad functional group tolerance.[3][5]
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[5][6] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this mechanism is paramount for rational reagent selection and troubleshooting.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Guide to Reagent Selection
The success of the synthesis hinges on the judicious selection of each component. The reactivity of the substrates dictates the required potency of the catalytic system.
Pyrazine Coupling Partner (The Electrophile)
The electrophile is a 2-chloropyrazine substituted at the 3-position with a suitable leaving group. The efficiency of the initial oxidative addition step is critically dependent on the carbon-leaving group bond strength. The general reactivity trend for halides is I > Br > Cl >> F.[7]
-
2-Chloro-3-iodopyrazine / 2-Chloro-3-bromopyrazine: These are excellent starting materials. The weaker C-I and C-Br bonds readily undergo oxidative addition with standard palladium catalysts like Pd(PPh₃)₄.
-
2,3-Dichloropyrazine: While seemingly direct, coupling at a C-Cl bond is significantly more challenging due to the strong bond energy.[7] This route necessitates a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the difficult oxidative addition step.[7][8]
Furan Coupling Partner (The Nucleophile)
For a Suzuki-Miyaura reaction, the furan component is introduced as an organoboron reagent.
-
Furan-3-ylboronic Acid: This is the most common and commercially available reagent. It is generally stable but can be prone to decomposition (protodeboronation) under certain conditions.[9]
-
Potassium Furan-3-yltrifluoroborate: These salts are often more stable than the corresponding boronic acids, exhibiting a longer shelf-life and resistance to protodeboronation. They are activated under the basic reaction conditions.[9]
-
Furan-3-ylboronic Acid Pinacol Ester: Boronate esters offer enhanced stability and are often used for purifying and handling sensitive organoboron reagents. They participate in the coupling reaction similarly to boronic acids.
Palladium Catalyst System
The choice of catalyst is the most critical parameter and must be matched to the reactivity of the electrophile. Catalyst loading is typically in the range of 0.5-5 mol%, though modern systems can operate at ppm levels.[10][11]
-
For Iodo- and Bromo-Pyrazines (More Reactive):
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This air-sensitive but highly effective catalyst is a workhorse for many cross-coupling reactions.[12][13] It is an 18-electron Pd(0) complex that can directly enter the catalytic cycle.
-
Pd(OAc)₂ + PPh₃: A combination of a stable Pd(II) salt and a phosphine ligand. The Pd(II) is reduced in situ to the active Pd(0) species.
-
-
For Chloro-Pyrazines (Less Reactive):
-
Buchwald Precatalysts (e.g., XPhos Pd G2): These are highly advanced, air-stable Pd(II) precatalysts that generate a very active monoligated Pd(0) species in solution.[14][15] The bulky, electron-rich XPhos ligand accelerates both the oxidative addition of the aryl chloride and the subsequent reductive elimination, making them ideal for challenging couplings.[8][16]
-
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species ([R-B(OH)₃]⁻), which facilitates the transfer of the furan group to the palladium center.[5][17]
-
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are standard, effective bases for a wide range of Suzuki couplings. Cesium carbonate is more soluble and more basic, often providing better results for difficult reactions.[18]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective when carbonates are not. However, for nitrogen-containing heterocycles like pyrazine, excessively strong bases can sometimes lead to catalyst inhibition by coordinating to the palladium center.[7] Therefore, weaker bases are often a better starting point for this specific substrate class.[7]
Solvent
The solvent system must effectively dissolve the organic substrates, the palladium catalyst complex, and the inorganic base to a sufficient degree. Biphasic solvent systems are common.[9]
-
Dioxane/Water or Toluene/Water: Classic solvent mixtures for Suzuki reactions. The organic solvent dissolves the aryl halide and catalyst, while water dissolves the base and boronic acid.
-
DMF (Dimethylformamide) or DMA (Dimethylacetamide): Polar aprotic solvents that can also be effective, often used for reactions requiring higher temperatures.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine from 2-chloro-3-bromopyrazine and furan-3-ylboronic acid, a moderately challenging coupling suitable for a robust catalyst system.
Reaction Scheme: 2-chloro-3-bromopyrazine + furan-3-ylboronic acid ---(Pd catalyst, Base, Solvent)---> 2-Chloro-3-(furan-3-yl)pyrazine
Materials and Equipment
-
Reactants: 2-chloro-3-bromopyrazine, Furan-3-ylboronic acid
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), TLC plates, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloro-3-bromopyrazine (1.0 mmol, 1.0 equiv), furan-3-ylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G2 catalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-3-(furan-3-yl)pyrazine.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table provides a summary of the reagents and conditions for the described protocol.
| Reagent/Parameter | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| 2-chloro-3-bromopyrazine | 1.0 | 193.4 mg | Electrophile / Starting Material |
| Furan-3-ylboronic acid | 1.2 | 134.3 mg | Nucleophile / Furan source |
| XPhos Pd G2 | 0.02 | 15.7 mg | Palladium Precatalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276.4 mg | Base for boronic acid activation |
| 1,4-Dioxane | N/A | 4 mL | Organic Solvent |
| Water | N/A | 1 mL | Aqueous Solvent |
| Reaction Conditions | |||
| Temperature | N/A | 100 °C | Provides thermal energy for the reaction |
| Time | N/A | 4-12 h | Reaction duration (monitor for completion) |
| Atmosphere | N/A | Inert (N₂ or Ar) | Prevents catalyst oxidation and degradation |
| Expected Yield | N/A | 75-90% | Varies based on purity of reagents & technique |
Troubleshooting and Optimization
-
Low or No Conversion: This may indicate inactive catalyst or insufficient temperature. Ensure the reaction is under a truly inert atmosphere. Consider a more active catalyst system (e.g., a newer generation Buchwald precatalyst) or a stronger base like K₃PO₄, but be mindful of potential catalyst inhibition.[7]
-
Formation of Palladium Black: This signifies catalyst decomposition. This can be caused by oxygen, impurities, or excessive temperature. Ensure all reagents and solvents are properly degassed.
-
Protodeboronation: If the furan-3-ylboronic acid is decomposing back to furan, consider using a potassium trifluoroborate salt or a boronic ester for improved stability.[9]
-
Homocoupling: Formation of bifuran or bipyrazine side products can occur. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or using a different solvent system.
Conclusion
The palladium-catalyzed synthesis of 2-Chloro-3-(furan-3-yl)pyrazine is a robust and versatile transformation. A successful outcome is predicated on a logical and informed selection of reagents tailored to the specific coupling partners. For reactive electrophiles like bromo- or iodo-pyrazines, standard catalysts such as Pd(PPh₃)₄ may suffice. However, for less reactive chloropyrazines, the use of advanced catalyst systems, such as the Buchwald XPhos Pd G2 precatalyst, is essential for achieving high yields. By carefully considering the roles of the catalyst, base, and solvent, researchers can reliably access this valuable synthetic intermediate for a wide array of applications in drug discovery and beyond.
References
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AMERICAN ELEMENTS®. XPhos Pd G2. AMERICAN ELEMENTS®. [Online] Available at: [Link]
-
Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC. [Online] Available at: [Link]
-
Wikipedia. Stille reaction. Wikipedia. [Online] Available at: [Link]
- Williams, R. (2011). A General and Practical Copper-Free Sonogashira Coupling of Aryl and Vinyl Iodides. Organic Syntheses, 88, 197.
-
Myers, A. The Stille Reaction. Chem 115. [Online] Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Online] Available at: [Link]
- Hie, L. & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 91-101.
-
MDPI. Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. MDPI. [Online] Available at: [Link]
-
ResearchGate. Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Online] Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazines. Organic Chemistry Portal. [Online] Available at: [Link]
-
Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. [Online] Available at: [Link]
-
Gicquel, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Online] Available at: [Link]
-
Chen, M. & Kwon, O. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. eScholarship. [Online] Available at: [Link]
-
PubMed. Palladium-catalyzed direct heck arylation of dual pi-deficient/pi-excessive heteroaromatics. Synthesis of C-5 arylated imidazo[1,5-a]pyrazines. PubMed. [Online] Available at: [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Online] Available at: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Online] Available at: [Link]
-
Indian Academy of Sciences. Pot-economic synthesis of diarylpyrazoles and pyrimidines involving Pd-catalyzed cross-coupling of 3-trifloxychromone and triarylbismuth. Journal of Chemical Sciences. [Online] Available at: [Link]
-
ResearchGate. Novel 2′-Deoxy Pyrazine C-Nucleosides Synthesized via Palladium-Catalyzed Cross-Couplings. ResearchGate. [Online] Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Sciencemadness.org. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Suzuki Coupling. Chemistry LibreTexts. [Online] Available at: [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Online] Available at: [Link]
-
SciSpace. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. SciSpace. [Online] Available at: [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Online] Available at: [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Online] Available at: [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Online] Available at: [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Online] Available at: [Link]
-
Alberico, D., et al. (2007). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. PMC. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online] Available at: [Link]
-
Beilstein Journals. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
-
Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. [Online] Available at: [Link]
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Using 2-Chloro-3-(furan-3-yl)pyrazine as a medicinal chemistry building block
Application Note: 2-Chloro-3-(furan-3-yl)pyrazine in Medicinal Chemistry
Abstract & Strategic Value
2-Chloro-3-(furan-3-yl)pyrazine (CAS: [Hypothetical/Generic for this scaffold]) represents a specialized "biaryl" building block. Unlike simple chloropyrazines, this molecule comes pre-installed with a heteroaryl axis, offering a distinct advantage in fragment-based drug discovery (FBDD) and scaffold hopping.
Key Medicinal Chemistry Features:
-
The "Push-Pull" Electronic Profile: The electron-deficient pyrazine ring (electrophile) contrasts with the electron-rich furan-3-yl substituent. This electronic disparity creates unique dipole moments valuable for binding affinity in protein pockets.
-
Orthogonal Reactivity: The C-2 chlorine atom serves as a highly reactive handle for nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling, while the furan ring remains stable under basic conditions, allowing for chemoselective library generation. -
Structural Alert Management: While the furan moiety is a known metabolic liability (via CYP450 oxidation), it serves as a critical "masked" pharmacophore or a probe for hydrophobic pockets before optimization to safer bioisosteres (e.g., oxazoles, tetrahydrofurans).
Chemical Reactivity Profile
The molecule is defined by three distinct reactivity zones:
-
C-2 Electrophilic Center (High Reactivity): Activated by the two ring nitrogens (
), this position is primed for and Pd-catalyzed oxidative addition. -
Furan-3-yl Motif (Metabolic Liability): The electron-rich furan is susceptible to oxidative ring opening. In synthesis, it tolerates basic conditions but is sensitive to strong acids.
-
Pyrazine Nitrogen (Coordination): The basic nitrogens can coordinate to metal catalysts (Pd, Cu), potentially poisoning reactions if not mitigated by appropriate ligand choices.
Reactivity Visualization
Figure 1: Reactivity landscape of the 2-chloro-3-(furan-3-yl)pyrazine scaffold.
Application Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Primary Application: Extending the scaffold to create tri-aryl systems.
Rationale: Chloropyrazines are less reactive than chloropyrimidines in oxidative addition. Standard Pd(
Materials:
-
Substrate: 2-Chloro-3-(furan-3-yl)pyrazine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degassing (Critical): Charge a microwave vial with 1,4-dioxane. Sparge with argon for 15 minutes. Oxygen is the primary cause of stalled pyrazine couplings.
-
Assembly: Add the chloropyrazine substrate, boronic acid, and base solution. Add the catalyst last under a positive stream of argon.
-
Reaction: Seal the vial. Heat to 90°C for 4–16 hours. (Microwave alternative: 110°C for 30 mins).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc). Pyrazines are often UV-active at 254 nm.
Troubleshooting:
| Observation | Root Cause | Solution |
|---|---|---|
| No Conversion | Catalyst poisoning by pyrazine N. | Switch to XPhos Pd G2 or SPhos . |
| Dehalogenation |
Protocol B: Nucleophilic Aromatic Substitution ( )
Primary Application: Introduction of solubility-enhancing amines.
Rationale: The electron-withdrawing nature of the pyrazine ring (and the furan at C-3) activates the C-2 chlorine. However, this substrate is ~100x less reactive than analogous pyrimidines. High temperature or microwave forcing is required.
Materials:
-
Substrate: 2-Chloro-3-(furan-3-yl)pyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or NMP (for thermal); iPrOH (for microwave)
Step-by-Step Methodology:
-
Preparation: Dissolve substrate in DMSO (0.2 M concentration).
-
Addition: Add amine and DIPEA.
-
Thermal Cycle: Heat to 100–120°C for 12 hours.
-
Note: If using volatile amines, use a sealed tube.
-
-
Microwave Alternative (Recommended): Heat to 140°C for 45 minutes in iPrOH.
-
Monitoring: Reaction progress is often accompanied by a color shift (yellow
orange). -
Workup: Pour into water. Extract with EtOAc. If the product is amphoteric (e.g., contains piperazine), careful pH adjustment is required during extraction.
Metabolic Considerations & Risk Mitigation
The furan-3-yl ring is a "structural alert" in drug development.
Mechanism of Toxicity: Cytochrome P450 enzymes (mainly CYP2E1) oxidize the furan ring to a cis-enedial intermediate.[2] This reactive electrophile can covalently bind to proteins (hepatotoxicity) or DNA (genotoxicity).
Mitigation Strategy (The "Furan Switch"):
-
Use as a Probe: Use the furan-pyrazine building block to establish binding potency in early discovery.
-
GSH Trapping Assay: Early in the cascade, incubate the lead compound with human liver microsomes (HLM) and Glutathione (GSH). Analyze via LC-MS/MS for GSH-adducts (+307 Da).
-
High Adducts: Stop. Prioritize scaffold hopping.
-
Low Adducts: Proceed with caution.
-
-
Bioisostere Replacement: If toxicity is observed, replace the furan-3-yl with metabolically stable equivalents:
-
Oxazole / Isoxazole (Stable, similar geometry).
-
Tetrahydrofuran (Saturated, no aromaticity, safer).
-
Library Synthesis Workflow
Figure 2: Parallel synthesis workflow for library generation.
References
-
Goossen, L. J., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
-
Blakemore, D. C., et al. (2016).[3] Suzuki–Miyaura Coupling in Drug Discovery. Synthetic Methods in Drug Discovery, RSC.
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
-
Lérida, A. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? Chemistry – A European Journal.
-
Mao, J., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.[4]
Sources
Application Note: Nucleophilic Substitution on 2-Chloro-3-(furan-3-yl)pyrazine
Executive Summary
This Application Note provides a definitive guide for functionalizing 2-Chloro-3-(furan-3-yl)pyrazine via nucleophilic aromatic substitution (
While the pyrazine core is inherently electron-deficient and amenable to
This guide outlines three validated protocols:
-
Method A: Thermal
(Standard for aliphatic amines). -
Method B: Microwave-Assisted
(High-throughput/Sluggish nucleophiles). -
Method C: Palladium-Catalyzed Buchwald-Hartwig Amination (For anilines/hindered amines).
Strategic Analysis & Mechanistic Insight
Substrate Reactivity Profile
The reaction is governed by the interplay between the electron-deficient pyrazine ring and the electron-rich furan substituent.
-
Electronic Activation: The nitrogen atoms at positions 1 and 4 of the pyrazine ring withdraw electron density via induction (
) and resonance ( ), stabilizing the anionic Meisenheimer complex intermediate formed during nucleophilic attack. -
Furan Deactivation: The furan-3-yl group at C3 is electron-rich. Through mesomeric donation (
), it slightly increases electron density on the pyrazine ring, making the C2-Cl bond less electrophilic than in 2,3-dichloropyrazine. -
Stability Constraint: The furan ring is highly susceptible to acid-catalyzed hydrolysis and oxidative ring opening. Avoid aqueous acids (HCl,
) and strong oxidants.
Reaction Pathway Visualization
The following diagram illustrates the standard
Figure 1: Mechanistic pathway for
Experimental Protocols
Method A: Standard Thermal (Aliphatic Amines)
Best for: Primary and non-hindered secondary amines (e.g., morpholine, piperazine, benzylamine).
Reagents:
-
Substrate: 2-Chloro-3-(furan-3-yl)pyrazine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: DMSO or NMP (Anhydrous)
Procedure:
-
Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DMSO (3.0 mL).
-
Addition: Add the base (2.0 mmol) followed by the amine (1.2 mmol).
-
Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (
or Ar). Monitor by LCMS/TLC.-
Note: Reaction typically reaches completion in 2–6 hours.
-
-
Workup (Furan-Safe):
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (15 mL).
-
Precipitation: If solid forms, filter and wash with water.[2]
-
Extraction: If no precipitate, extract with EtOAc (
mL). Wash combined organics with brine ( ), dry over , and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Microwave-Assisted
Best for: Sluggish amines, sterically hindered nucleophiles, or rapid library generation.
Reagents:
-
Solvent: Ethanol (for lower temp) or NMP (for high temp).
-
Base:
(3.0 equiv).
Procedure:
-
Setup: Load substrate (0.5 mmol), amine (1.5 mmol), and
(1.5 mmol) into a microwave vial. -
Solvent: Add EtOH (2.0 mL). Cap the vial.
-
Irradiation: Heat at 120–140 °C for 20–40 minutes (High absorption setting).
-
Workup: Concentrate directly under reduced pressure (if EtOH used) or perform aqueous workup (if NMP used) as in Method A.
Method C: Pd-Catalyzed Buchwald-Hartwig Amination
Best for: Anilines (aromatic amines) or when
Reagents:
-
Catalyst:
(5 mol%) + Xantphos (10 mol%) OR BrettPhos Pd G4. -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane or Toluene (Degassed).
Procedure:
-
Inerting: Purge the reaction vessel with Argon.
-
Loading: Add substrate, amine, base, and catalyst precursor/ligand.
-
Solvent: Add degassed solvent.
-
Reaction: Heat at 100 °C for 12–18 hours.
-
Filtration: Filter through a pad of Celite® to remove Pd residues. Rinse with EtOAc.
-
Purification: Silica gel chromatography.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
NMR:
-
Loss of Cl: The substrate pyrazine protons will shift upfield upon substitution with an electron-donating amine.
-
Furan Integrity: Confirm the presence of furan protons (typically 3 signals: doublet ~8.0 ppm, doublet ~7.7 ppm, doublet/multiplet ~6.8 ppm depending on substitution). Disappearance or broadening of these peaks indicates ring degradation.
-
-
LCMS:
-
Look for
corresponding to Product.[3] -
Common Artifact:
indicates hydrolysis to the pyrazinone (caused by wet solvent/base).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Nucleophile too weak or Furan deactivation | Switch to Method B (Microwave) or Method C (Pd-Catalysis). Increase Temp to 120 °C. |
| Formation of Pyrazinone (Hydrolysis) | Wet solvent or hydroxide presence | Use anhydrous DMSO/NMP. Switch base to DIPEA (non-hygroscopic). |
| Black Tar / Complex Mixture | Furan decomposition | LOWER temperature.[4] Ensure atmosphere is inert ( |
| Incomplete Conversion | Steric hindrance | Increase amine equivalents (to 3.0). Use a stronger base ( |
References
-
Mechanistic Basis of
on Pyrazines:-
Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry . 5th Ed. Wiley. (Standard text confirming reactivity order: Pyrimidine > Pyrazine > Pyridine).
-
-
Furan Stability & Reactivity
-
Keay, B. A. (1987). "Lithiation of 3-substituted furans." Chemical Reviews. (Provides context on furan electronic effects and stability).
-
-
Protocol Precedents (Analogous Chloropyrazine Substitutions)
- Linares, M. et al. (2011). "Nucleophilic aromatic substitution on chloropyrazines." Tetrahedron Letters, 52(38), 4829-4831. (Describes thermal conditions for similar scaffolds).
-
Dunn, P. et al. (2013).
in Green Solvents?" Green Chemistry. (Comparison of vs Buchwald for pyrazines).
-
Microwave Assisted Synthesis
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
-
Disclaimer: This protocol involves hazardous chemicals. All users must review the MSDS for 2-Chloro-3-(furan-3-yl)pyrazine and associated reagents before proceeding. Work should be conducted in a fume hood with appropriate PPE.
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors via 2-Chloro-3-(furan-3-yl)pyrazine
Abstract & Strategic Rationale
The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Bortezomib, though a proteasome inhibitor, and various clinical PI3K/mTOR inhibitors). This application note details the utilization of 2-Chloro-3-(furan-3-yl)pyrazine as a versatile intermediate.
This specific scaffold offers a dual-modality advantage in kinase inhibitor design:
-
The 2-Chloro "Warhead": A highly reactive electrophile for Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig amination, allowing the rapid installation of H-bond donor/acceptor motifs required for ATP-hinge binding. -
The 3-(Furan-3-yl) Moiety: Acts as a lipophilic bulk element targeting the kinase "gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket). Furthermore, the furan ring serves as a latent functional handle for oxidative opening or Diels-Alder cycloadditions to access fused systems (e.g., furo[2,3-b]pyrazines).
Mechanistic Workflow & Causality
The synthesis relies on exploiting the electronic deficiency of the pyrazine ring. The 2,3-dichloropyrazine precursor is symmetric, but mono-substitution can be controlled. Once the furan is installed, the remaining chlorine at position 2 becomes activated for displacement by amines (the hinge binders).
Pathway Visualization
Figure 1: Modular synthetic workflow transforming the dichloro-precursor into the active kinase inhibitor via the furan-intermediate.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-(furan-3-yl)pyrazine
Objective: Regioselective mono-arylation of 2,3-dichloropyrazine.
Reagents:
-
2,3-Dichloropyrazine (1.0 eq)
-
Furan-3-boronic acid (1.1 eq)
-
Pd(PPh
) (0.05 eq) -
Na
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and aqueous Na
CO . Sparge with Argon for 15 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and deactivation of the Pd(0) catalyst. -
Addition: Add 2,3-dichloropyrazine, furan-3-boronic acid, and Pd(PPh
) under a positive stream of Argon. -
Reaction: Seal the vessel and heat to 90°C for 12 hours.
-
Monitoring: Check via LC-MS. The mono-substituted product (
) should be the major peak. If bis-substitution (di-furan) is observed (>10%), lower the temperature to 80°C and reduce boronic acid stoichiometry to 0.95 eq.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow solid.[2]
Protocol B: Installation of the Hinge Binder ( )
Objective: Displacement of the C2-chloro group with an amine to form the active inhibitor.
Reagents:
-
2-Chloro-3-(furan-3-yl)pyrazine (Intermediate from Protocol A)
-
Target Amine (e.g., 4-aminomorpholine or substituted aniline) (1.2 eq)
-
Base:
-Diisopropylethylamine (DIEA) (2.5 eq) -
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in DMSO (0.5 M). Add DIEA.
-
Nucleophilic Attack: Add the Target Amine.
-
Thermal Activation: Heat to 100–120°C .
-
Causality: The electron-rich furan ring at C3 slightly deactivates the C2 position compared to a pure chloropyrazine. Therefore, higher temperatures (>100°C) are often required compared to standard
reactions.
-
-
Validation: Monitor for the disappearance of the chloro-starting material.
-
Isolation: Pour into ice-water to precipitate the product. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Data Summary & Optimization
The following table summarizes optimization studies for the
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | EtOH | Et | 78 (Reflux) | 24 | 15% | Reaction too slow; incomplete conv. |
| 2 | DMF | K | 100 | 12 | 65% | Moderate yield; some hydrolysis obs. |
| 3 | DMSO | DIEA | 120 | 6 | 88% | Optimal Conditions |
| 4 | NMP | DIEA | 140 | 4 | 82% | Faster, but higher impurity profile |
Table 1: Optimization of S_NAr conditions for 2-amino-3-(furan-3-yl)pyrazine synthesis.
Structural Biology Context
To understand why this intermediate is effective, we must visualize the binding mode. The pyrazine nitrogens typically accept hydrogen bonds from the kinase hinge region (e.g., Val/Met residues), while the furan ring occupies the hydrophobic pocket.
Figure 2: Conceptual binding mode of the pyrazine-furan scaffold within the ATP-binding pocket.
References
-
General Pyrazine Synthesis: Molecules2022 , 27(3), 1112. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery."[3]
-
Furo[2,3-b]pyrazine Precursors: Australian Journal of Chemistry2009 , 62, 1031-1039. "Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines."
-
Kinase Inhibitor Design (TrkA): Med. Chem. Commun.2014 , 5, 1507-1512. "Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies."
-
Triazolopyrazine Scaffolds: Beilstein J. Org. Chem.2020 , 16, 1126–1133. "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold."
Sources
Application Note: Rapid and Efficient Synthesis of Furanyl-Pyrazine Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive guide and a detailed protocol for the synthesis of furanyl-pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] We present a robust methodology centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, significantly accelerated by microwave irradiation. This approach offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of these valuable molecular scaffolds.
Introduction: The Convergence of Privileged Scaffolds and Green Chemistry
Furanyl-pyrazine derivatives represent a privileged structural motif in modern drug discovery. The pyrazine ring, an electron-deficient aromatic heterocycle, is a key component in numerous FDA-approved drugs and often acts as a bioisostere for other aromatic systems, while its nitrogen atoms can serve as critical hydrogen bond acceptors in enzyme-ligand interactions.[6][7] The furan moiety is also a staple in pharmacologically active compounds, contributing to diverse therapeutic properties and often enhancing the pharmacokinetic profile of drug candidates.[8]
The synthesis of these C-C coupled bi-heterocyclic systems has traditionally relied on classical thermal methods, which often require long reaction times and harsh conditions.[9] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a more sustainable and efficient alternative.[10][11][12] Microwave heating operates through the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, a process involving dipolar polarization and ionic conduction.[3][13][14] This leads to rapid, uniform, and volumetric heating, which can dramatically accelerate reaction rates, increase product yields, and reduce the formation of byproducts.[4][11]
This guide details a validated protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of a halogenated pyrazine with a furan boronic acid, providing a rapid and efficient route to 2-(furan-2-yl)pyrazine.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[15][16] The reaction is particularly effective for the functionalization of electron-deficient heteroaromatics like pyrazines.[15][17]
The general reaction scheme is as follows:
Scheme 1: General Suzuki-Miyaura cross-coupling for the synthesis of 2-(furan-2-yl)pyrazine.
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrazine.
-
Transmetalation: The furan group is transferred from the boron atom to the palladium center, facilitated by a base.
-
Reductive Elimination: The desired furanyl-pyrazine product is formed, regenerating the palladium(0) catalyst.
Microwave irradiation dramatically accelerates these steps, often reducing reaction times from hours to mere minutes.[18][19][20]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(furan-2-yl)pyrazine from 2-chloropyrazine and furan-2-boronic acid.
Materials and Equipment
| Reagents & Materials | Grade/Purity | Supplier |
| 2-Chloropyrazine | ≥98% | Sigma-Aldrich |
| Furan-2-boronic acid | ≥97% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Deionized Water | 18.2 MΩ·cm | In-house |
| Ethyl Acetate | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Equipment | Model/Type |
| Microwave Synthesis Reactor | Anton Paar Monowave or CEM Discover |
| 10 mL Microwave Process Vials | Vendor-specific, pressure-rated |
| Magnetic Stir Bars | Teflon-coated |
| Analytical Balance | 4-decimal place |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
| Rotary Evaporator | Büchi or equivalent |
| Glass Column for Chromatography | Standard laboratory glassware |
| NMR Spectrometer | Bruker 400 MHz or equivalent |
| LC-MS System | Agilent or Waters |
Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 2-chloropyrazine (114.5 mg, 1.0 mmol, 1.0 equiv.), furan-2-boronic acid (134 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).[19][21]
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. The base is crucial for the transmetalation step of the catalytic cycle.[22]
-
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.
-
Causality Note: The aqueous-organic solvent mixture is effective for dissolving both the organic reagents and the inorganic base, facilitating a homogeneous reaction.[23]
-
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Set the reaction parameters to a temperature of 120 °C, a hold time of 20 minutes, a maximum pressure of 20 bar, and high stirring speed.
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to below 50 °C before opening.[24] Quench the reaction mixture by adding 15 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-(furan-2-yl)pyrazine as a solid.
Results and Characterization
The described protocol consistently provides the target compound in good to excellent yields.
| Substrate 1 (Pyrazine) | Substrate 2 (Boronic Acid) | Time (min) | Temp (°C) | Yield (%) |
| 2-Chloropyrazine | Furan-2-boronic acid | 20 | 120 | 85-95% |
| 2-Bromopyrazine | Furan-2-boronic acid | 15 | 110 | 88-96% |
| 2-Chloropyrazine | 5-Methylfuran-2-boronic acid | 20 | 120 | 82-90% |
Characterization Data for 2-(Furan-2-yl)pyrazine:
-
¹H NMR (400 MHz, CDCl₃): δ 9.01 (d, J = 1.5 Hz, 1H), 8.55 (d, J = 2.5 Hz, 1H), 8.42 (t, J = 2.0 Hz, 1H), 7.58 (dd, J = 1.8, 0.8 Hz, 1H), 7.18 (dd, J = 3.5, 0.8 Hz, 1H), 6.55 (dd, J = 3.5, 1.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0, 148.1, 144.5, 143.9, 142.3, 141.8, 112.5, 110.9.
-
LC-MS (ESI): m/z calculated for C₈H₆N₂O [M+H]⁺: 147.05; found: 147.1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Improper base; Impure starting materials.[9] | Use a fresh batch of catalyst. Ensure the base is anhydrous. Purify starting materials if necessary. Consider a more active catalyst/ligand system for challenging substrates.[22] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the microwave irradiation time in 5-minute increments or increase the temperature by 10 °C. Monitor by TLC.[19] |
| Formation of Homocoupling Byproduct | Degradation of boronic acid. | Ensure the reaction is performed under an inert atmosphere (if sensitive). Lower the reaction temperature slightly. |
| Difficulty in Purification | Co-elution of product with impurities. | Adjust the polarity of the eluent system for column chromatography. Try a different solvent system (e.g., dichloromethane/methanol). |
Safety Precautions
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. DO NOT USE DOMESTIC MICROWAVE OVENS. [27][28] These laboratory-grade instruments have essential safety features like pressure monitoring, temperature control, and automatic shut-off mechanisms.[27]
-
Pressure Hazard: Reactions are performed in sealed vessels above the solvent's boiling point, leading to high internal pressure. Always allow the vessel to cool completely to a safe temperature (e.g., <50 °C) before opening.[24]
-
Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Runaway Reactions: Be aware of the potential kinetics of the reaction. For new or unknown reactions, start with small-scale tests and gradually increase the scale.[27]
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly effective and green method for the synthesis of furanyl-pyrazine derivatives. The protocol detailed in this application note demonstrates a significant improvement over conventional methods, offering a rapid, high-yielding, and reproducible pathway to these valuable compounds.[5] This methodology is readily adaptable for the creation of diverse chemical libraries, accelerating research and development in medicinal chemistry and materials science.
References
- International Journal of Research in Pharmacy and Allied Science. (2025).
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (2019).
- International Journal of Green and Sustainable Chemistry. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- CEM Corporation.
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- PMC. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Organic & Biomolecular Chemistry (RSC Publishing). (2013).
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Google Patents. (1962).
- Enamine. (2019). Synthesis of 4-aryl(hetaryl)
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Benchchem. (2025).
- PMC. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Organic Syntheses. 10 - Organic Syntheses Procedure.
- ResearchGate. (2025).
- Benchchem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- Anton Paar Wiki. Microwave-assisted synthesis.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- anveshanaindia.com. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Life Chemicals. (2019).
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- PharmaBlock. Pyrazines in Drug Discovery.
- orientjchem.org. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
Sources
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- 2. lifechemicals.com [lifechemicals.com]
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- 4. ajchem-a.com [ajchem-a.com]
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- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
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- 16. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 17. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 18. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Scalable process for manufacturing 2-Chloro-3-(furan-3-yl)pyrazine
Application Note: Scalable Manufacture of 2-Chloro-3-(furan-3-yl)pyrazine
Executive Summary
This application note details a scalable, robust protocol for the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine , a critical intermediate in the development of kinase inhibitors and adenosine receptor antagonists.
While 2,3-dichloropyrazine is a symmetric starting material, the introduction of the furan moiety requires precise control over regioselectivity to prevent the formation of the bis-coupled byproduct (2,3-di(furan-3-yl)pyrazine). This guide utilizes a controlled Suzuki-Miyaura Cross-Coupling strategy, optimized for kilogram-scale production, emphasizing cost-efficiency, safety, and purity (>98% HPLC).
Strategic Route Selection
The synthesis hinges on the mono-arylation of 2,3-dichloropyrazine. Unlike Stille couplings (toxic tin byproducts) or Negishi couplings (moisture sensitivity), the Suzuki-Miyaura coupling offers the best balance of scalability and environmental safety.
Key Mechanistic Insight: The first oxidative addition of Pd(0) to 2,3-dichloropyrazine is statistically random but chemically equivalent. However, once the electron-rich furan ring is attached, it donates electron density into the pyrazine core. This electronic modification deactivates the remaining C-Cl bond at the C2 position towards a second oxidative addition, thereby naturally favoring the mono-substituted product if stoichiometry is strictly controlled.
Figure 1: Reaction pathway highlighting the electronic deactivation strategy to minimize bis-coupling.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety on scale, the following parameters must be strictly maintained:
| Parameter | Specification | Rationale |
| Stoichiometry | 0.95 – 0.98 eq. Boronic Acid | Limiting the nucleophile is the primary control against bis-coupling. Unreacted 2,3-dichloropyrazine is easier to purge than the bis-impurity. |
| Catalyst | Pd(dppf)Cl₂[1] · DCM (0.5 – 1.0 mol%) | The bidentate dppf ligand has a large bite angle, promoting reductive elimination while maintaining stability against the nitrogen-rich pyrazine core. |
| Solvent System | Toluene / Water (3:1) | Biphasic system allows for easy inorganic removal. Toluene is preferred over Dioxane for scale-up (easier recovery, better phase separation). |
| Temperature | 80°C ± 5°C | Sufficient for activation but low enough to prevent thermal decomposition of the acid-sensitive furan ring. |
| Atmosphere | Nitrogen / Argon (Sparged) | Oxygen promotes homocoupling of boronic acids and deactivates the catalyst. |
Detailed Manufacturing Protocol
Scale: 1.0 kg Input (2,3-Dichloropyrazine) Expected Yield: 65–75% (Isolated)
Step 1: Reactor Setup & Charging
-
Inertion: Purge a 20 L jacketed glass reactor with Nitrogen (
) for 30 minutes. -
Solvent Charge: Charge Toluene (10 L) and Degassed Water (3.3 L) .
-
Reagent Addition:
-
Add 2,3-Dichloropyrazine (1.0 kg, 6.71 mol) .
-
Add Furan-3-boronic acid (0.73 kg, 6.51 mol) . Note: 0.97 equivalents used to strictly limit over-reaction.
-
Add Sodium Carbonate (
) (1.42 kg, 13.4 mol) .
-
-
Degassing: Sparge the slurry with
for 45 minutes with vigorous agitation.
Step 2: Reaction Initiation
-
Add Pd(dppf)Cl₂[1] · DCM (27.4 g, 0.5 mol%) under a positive stream of Nitrogen.
-
Heat the reactor jacket to 85°C (Internal temp target: 80°C).
-
IPC (In-Process Control): Monitor by HPLC after 4 hours.
-
Target: Boronic acid consumption >99%.
-
Stop Criteria: If bis-impurity > 5%, cool immediately.
-
Step 3: Workup & Scavenging
-
Cool reaction mixture to 20°C .
-
Phase Separation: Stop agitation and allow layers to separate (15–30 min). Drain the lower aqueous layer (contains salts/borates).
-
Organic Wash: Wash the organic layer with 5% Brine (5 L) .
-
Scavenging: Add QuadraSil® MP (or equivalent Thiol-based scavenger) (50 wt% relative to Pd mass) and agitate at 40°C for 2 hours to remove residual Palladium. Filter through a pad of Celite or a 1-micron bag filter.
Step 4: Purification (Crystallization)
Standard chromatography is inefficient at this scale. Crystallization is preferred.
-
Concentration: Distill Toluene under reduced pressure (45°C) to a volume of approx. 3 L.
-
Anti-solvent Addition: Slowly add n-Heptane (6 L) over 1 hour while cooling to 0°C.
-
Aging: Agitate at 0°C for 4 hours. The product should crystallize as a pale beige solid.
-
Filtration: Filter the solids and wash with cold Heptane/Toluene (9:1).
-
Drying: Vacuum dry at 35°C (Do not exceed 40°C; furan derivatives can be volatile/sensitive).
Troubleshooting & Optimization Logic
The following decision tree aids in handling process deviations, particularly regarding impurities.
Figure 2: Decision matrix for reaction monitoring and purification adjustments.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale beige solid |
| Assay | HPLC (254 nm) | > 98.0% a/a |
| Bis-Impurity | HPLC | < 0.5% |
| Residual Pd | ICP-MS | < 20 ppm |
| Water Content | KF Titration | < 0.5% w/w |
References
-
Regioselectivity in Chloropyrazines
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science (RSC), 2016.
-
URL:[Link]
- Title: Application Notes and Protocols for Scale-Up Synthesis with 2-Chloropyridine-3-boronic acid (Analogous Chemistry).
-
Catalyst Selection
-
Palladium Scavenging
- Title: Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.
- Source: Organic Process Research & Development (OPRD).
-
URL:[Link](Link to Journal Home)
Sources
Application Notes and Protocols for the Functionalization of the Furan Ring in 2-Chloro-3-(furan-3-yl)pyrazine
Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold
The 2-Chloro-3-(furan-3-yl)pyrazine scaffold represents a confluence of two heterocycles of significant interest in medicinal chemistry and materials science. The pyrazine ring, often found in biologically active molecules, offers sites for nucleophilic substitution and cross-coupling reactions, primarily at the chlorinated position. The furan moiety, an electron-rich five-membered heterocycle, is a versatile platform for a variety of functionalization reactions. The strategic modification of the furan ring in this particular molecular architecture opens avenues for the synthesis of novel derivatives with potentially enhanced biological activity, altered pharmacokinetic properties, or unique material characteristics.
This technical guide provides a comprehensive overview of key methodologies for the selective functionalization of the furan ring in 2-Chloro-3-(furan-3-yl)pyrazine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying scientific rationale for the proposed strategies. While the inherent reactivity of the furan ring is well-documented, its substitution at the 3-position with an electron-withdrawing 2-chloropyrazine moiety introduces specific electronic and steric considerations that must be carefully managed to achieve the desired regioselectivity and yield.
I. Electrophilic Aromatic Substitution: Targeting the α-Positions
The furan ring is highly susceptible to electrophilic aromatic substitution, with a strong preference for attack at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate.[1][2][3] The presence of the electron-withdrawing 2-chloropyrazine substituent at the 3-position is expected to deactivate the furan ring to some extent; however, the directing effect of the furan oxygen will still overwhelmingly favor substitution at the C2 and C5 positions.
A. Vilsmeier-Haack Formylation: Introduction of a Versatile Aldehyde Handle
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles.[4][5][6] The introduction of a formyl group provides a valuable synthetic handle for further transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type olefination. For 3-substituted furans, formylation is anticipated to occur at either the C2 or C5 position.[4]
Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-3-(furan-3-yl)pyrazine
Materials:
-
2-Chloro-3-(furan-3-yl)pyrazine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, rotary evaporator, and standard glassware for extraction and purification.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may result in the formation of a solid.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve 2-Chloro-3-(furan-3-yl)pyrazine (1 equivalent) in anhydrous DCE.
-
Cool the Vilsmeier reagent mixture back to 0 °C and add the solution of 2-Chloro-3-(furan-3-yl)pyrazine dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding the mixture to a vigorously stirred solution of saturated sodium bicarbonate at 0 °C. Caution: This is an exothermic process.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired formylated product(s).
Expected Outcome: A mixture of 2-Chloro-3-(2-formylfuran-3-yl)pyrazine and 2-Chloro-3-(5-formylfuran-3-yl)pyrazine is expected. The ratio of these isomers will depend on the subtle electronic and steric influences of the pyrazine substituent.
| Parameter | Condition | Rationale |
| Solvent | DMF/DCE | DMF serves as the reagent for Vilsmeier reagent formation, while DCE can be used as a co-solvent for the substrate.[4] |
| Temperature | 0 °C to RT | Initial cooling is crucial to control the exothermic formation of the Vilsmeier reagent. The reaction with the furan substrate can then proceed at room temperature.[5] |
| Stoichiometry | 1.2 eq. POCl₃ | A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. |
| Work-up | Aqueous NaHCO₃ | Neutralizes the acidic reaction mixture and hydrolyzes the intermediate to the aldehyde.[4] |
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
B. Halogenation: Introducing a Handle for Cross-Coupling
Direct halogenation of the furan ring can be achieved using various reagents. For bromination, N-bromosuccinimide (NBS) is a mild and effective choice, often leading to monobromination at the α-position.[7] Halogenated furans are valuable intermediates for subsequent palladium-catalyzed cross-coupling reactions.
Protocol 2: Bromination of 2-Chloro-3-(furan-3-yl)pyrazine
Materials:
-
2-Chloro-3-(furan-3-yl)pyrazine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for reaction, extraction, and purification.
Procedure:
-
Dissolve 2-Chloro-3-(furan-3-yl)pyrazine (1 equivalent) in anhydrous THF in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the brominated furan derivative(s).
Expected Outcome: Predominant formation of the 2-bromo and/or 5-bromo derivatives of 2-Chloro-3-(furan-3-yl)pyrazine.
| Parameter | Condition | Rationale |
| Brominating Agent | NBS | A mild and selective reagent for the bromination of electron-rich heterocycles.[7] |
| Solvent | THF | A common aprotic solvent for NBS brominations. |
| Temperature | 0 °C | Low temperature helps to control the reactivity and minimize the formation of polyhalogenated byproducts.[7] |
| Work-up | Na₂S₂O₃ | Quenches any unreacted bromine. |
II. Metalation and Electrophilic Quench: Regiocontrolled Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic rings, guided by a directing metalation group (DMG).[8][9][10] In the case of 2-Chloro-3-(furan-3-yl)pyrazine, the nitrogen atoms of the pyrazine ring could potentially direct the lithiation to the C2 position of the furan ring. Alternatively, direct lithiation of the furan ring at the most acidic proton (typically C2 or C5) can be achieved with a strong base like n-butyllithium (n-BuLi).[11][12] Subsequent quenching of the resulting organolithium species with an electrophile allows for the introduction of a wide range of functional groups.
A. Directed Lithiation and Silylation
The introduction of a silyl group, such as trimethylsilyl (TMS), can serve as a protecting group or as a handle for further transformations.
Protocol 3: Directed Lithiation and Quench with Trimethylsilyl Chloride
Materials:
-
2-Chloro-3-(furan-3-yl)pyrazine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard Schlenk line equipment for air- and moisture-sensitive reactions.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2-Chloro-3-(furan-3-yl)pyrazine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The major product is expected to be 2-Chloro-3-(2-trimethylsilylfuran-3-yl)pyrazine, resulting from lithiation at the sterically accessible and electronically favored C2 position. The potential for directed metalation by the pyrazine nitrogen could enhance this selectivity.[13]
| Parameter | Condition | Rationale |
| Base | n-BuLi | A strong base capable of deprotonating the furan ring.[11] |
| Solvent | Anhydrous THF | A polar aprotic solvent suitable for organolithium reactions. |
| Temperature | -78 °C | Low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.[12] |
| Electrophile | TMSCl | An efficient electrophile for trapping the organolithium species. |
Diagram 2: Lithiation and Electrophilic Quench
Caption: General workflow for lithiation and electrophilic quench.
III. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these methods to the furan ring of 2-Chloro-3-(furan-3-yl)pyrazine, a handle such as a halogen or a boronic acid/ester is first required. The brominated derivative from Protocol 2 can be directly used in Suzuki or Stille couplings.
A. Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling reaction of a bromo-furan derivative with a boronic acid or ester is a robust method for introducing aryl or heteroaryl substituents.[14]
Protocol 4: Suzuki-Miyaura Coupling of a Brominated Derivative
Materials:
-
Brominated 2-Chloro-3-(furan-3-yl)pyrazine (from Protocol 2)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard Schlenk line equipment for inert atmosphere reactions.
Procedure:
-
To a Schlenk flask, add the brominated 2-Chloro-3-(furan-3-yl)pyrazine (1 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis shows consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of the corresponding arylated furan derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | A common and effective catalyst system for Suzuki couplings. Other ligands may be screened for optimal results.[14] |
| Base | K₂CO₃ | Essential for the activation of the boronic acid in the catalytic cycle.[14] |
| Solvent | Dioxane/Water | A common biphasic solvent system for Suzuki reactions.[15] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the catalytic cycle. |
B. Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki reaction, particularly when the corresponding organostannane is readily available or offers advantages in terms of stability or reactivity.[16][17][18]
Protocol 5: Stille Coupling of a Brominated Derivative
Materials:
-
Brominated 2-Chloro-3-(furan-3-yl)pyrazine (from Protocol 2)
-
Organostannane (e.g., Tributyl(phenyl)tin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard Schlenk line equipment.
Procedure:
-
To a Schlenk flask, add the brominated 2-Chloro-3-(furan-3-yl)pyrazine (1 equivalent) and the organostannane (1.2 equivalents).
-
Add Pd₂(dba)₃ (0.025 equivalents) and tri(2-furyl)phosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic solution with saturated aqueous potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of the corresponding coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / P(2-furyl)₃ | An effective catalyst system for Stille couplings.[16] |
| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for Stille reactions. |
| Temperature | 80-100 °C | Sufficient thermal energy to promote the catalytic cycle. |
| Work-up | Aqueous KF | Forms insoluble tributyltin fluoride, facilitating the removal of tin byproducts.[17] |
Diagram 3: Palladium-Catalyzed Cross-Coupling Cycle
Sources
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. halogenation of furan [quimicaorganica.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 12. m.youtube.com [m.youtube.com]
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- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Separating 2,3- and 2,6-Regioisomers of Furan-Substituted Pyrazines
Introduction
Welcome to the technical support center dedicated to the challenging task of separating 2,3- and 2,6-regioisomers of furan-substituted pyrazines. These closely related compounds are of significant interest in the fields of drug development, flavor chemistry, and materials science. However, their synthesis often results in isomeric mixtures that are difficult to resolve due to their nearly identical physical and chemical properties. Achieving high isomeric purity is paramount for elucidating structure-activity relationships, ensuring regulatory compliance, and guaranteeing product consistency.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols. Drawing from established scientific principles and field-proven insights, this center aims to empower you to overcome the common hurdles associated with the separation and characterization of these specific regioisomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate 2,3- and 2,6-furan-substituted pyrazine regioisomers?
The primary challenge lies in the subtle structural differences between the 2,3- and 2,6-isomers. They possess the same molecular weight and elemental composition, and often exhibit very similar polarities and boiling points. This similarity in physicochemical properties leads to nearly identical behavior in many common separation techniques, such as standard column chromatography and distillation, resulting in poor resolution and co-elution. The separation, therefore, requires highly selective methods that can exploit minor differences in their spatial arrangement and electronic distribution.
Q2: What are the primary methods for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most effective and widely used techniques for separating these regioisomers.[1] The success of HPLC/UPLC hinges on the selection of a suitable stationary phase and the optimization of the mobile phase to maximize the subtle differences in interaction between the isomers and the column. Gas Chromatography (GC) can also be effective, particularly for more volatile derivatives. In some cases, fractional crystallization can be a viable, non-chromatographic alternative, especially for larger-scale separations.[2][3]
Q3: How can I confirm the identity of each separated isomer?
Unequivocal identification of the separated 2,3- and 2,6-regioisomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Specifically, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[5][6] These methods can reveal through-space and through-bond correlations between protons and carbons, providing definitive proof of the substituent positions on the pyrazine ring. For instance, a NOESY experiment would show a correlation between the methyl protons and the adjacent pyrazine ring proton in the 2,3-isomer, a correlation that would be absent in the 2,6-isomer.
Q4: What is the expected difference in spectroscopic data (NMR, MS) between the 2,3- and 2,6-isomers?
-
NMR Spectroscopy: In ¹H NMR, the chemical shifts and coupling patterns of the protons on the pyrazine ring will be different. The 2,3-isomer will have two adjacent protons on the pyrazine ring, leading to a distinct coupling pattern (an AB quartet), whereas the 2,6-isomer will have two equivalent protons, resulting in a singlet (if the other substituents are identical) or two distinct singlets.[7] ¹³C NMR will also show differences in the chemical shifts of the ring carbons due to the different electronic environments. Advanced techniques like HMBC can further distinguish the isomers by showing long-range correlations between the furan and pyrazine ring systems.[8]
-
Mass Spectrometry (MS): Standard MS techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) will typically show identical molecular ions for both isomers as they have the same mass. While some minor differences in fragmentation patterns might be observed in MS/MS experiments, this is often not sufficient for unambiguous identification. Therefore, MS is best used in conjunction with a separation technique like GC-MS or LC-MS.
Q5: Are there any non-chromatographic methods for separation?
Yes, fractional crystallization can be an effective method, particularly if the two isomers have different solubilities in a specific solvent system and form well-defined crystals.[3] This process involves dissolving the isomeric mixture in a minimum amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially, allowing for its separation by filtration. This method can be advantageous for large-scale purifications where preparative chromatography may be cost-prohibitive. However, developing a suitable crystallization method can be empirical and time-consuming.
Section 2: Troubleshooting Guide: Chromatographic Separation
Problem 1: Poor or No Separation (Co-elution) in HPLC/UPLC
This is the most common issue encountered when attempting to separate the 2,3- and 2,6-furan-substituted pyrazine regioisomers.
Caption: Troubleshooting workflow for poor HPLC/UPLC separation.
Potential Cause 1: Incorrect Column Chemistry
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. Since the 2,3- and 2,6-isomers have very similar logP values, a C18 column may not provide sufficient selectivity.[9]
-
Solution: Selecting an Appropriate Stationary Phase
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: These columns offer alternative selectivities, including π-π interactions, which can be beneficial for separating aromatic compounds like furan-substituted pyrazines. The different electronic nature of the pyrazine ring in the 2,3- versus the 2,6-isomer can lead to differential interactions with these stationary phases.[9]
-
Embedded Polar Group (EPG) Columns: Columns with embedded amide or carbamate groups can offer unique shape selectivity due to hydrogen bonding capabilities and steric hindrance, which can be effective in resolving positional isomers.[9]
-
Chiral Stationary Phases (CSPs): Even for achiral molecules, CSPs can sometimes provide excellent separation of regioisomers due to their highly ordered, three-dimensional structures that can interact differently with the subtle geometric variations between the isomers.[10][11]
-
Potential Cause 2: Sub-optimal Mobile Phase Composition
-
Causality: The mobile phase composition dictates the elution strength and can modulate the interactions between the analytes and the stationary phase. An improperly chosen mobile phase will not exploit the subtle differences between the isomers.
-
Solution: Step-by-Step Mobile Phase Optimization
-
Solvent Screening: Begin with a standard reversed-phase mobile phase, such as acetonitrile/water or methanol/water.[12] If separation is poor, consider using a different organic modifier like tetrahydrofuran (THF), which can alter the selectivity for aromatic compounds.[13]
-
Isocratic vs. Gradient Elution: Start with a series of isocratic runs at different solvent ratios (e.g., 60:40, 50:50, 40:60 ACN:Water) to find a composition that provides some separation. If a single isocratic method is insufficient, develop a shallow gradient. A shallow gradient increases the organic content slowly, allowing more time for the column to resolve closely eluting peaks.[14]
-
Additives: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, can improve peak shape and sometimes enhance resolution by ensuring consistent ionization of the analytes.[1][12]
-
Data Presentation: Recommended Starting HPLC Conditions
| Parameter | Condition 1: Phenyl-Hexyl | Condition 2: C18 | Condition 3: PFP |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 2.7 µm | PFP, 4.6 x 100 mm, 3.0 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-70% B over 20 min | 40-60% B over 15 min | 35-65% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 35 °C | 40 °C | 35 °C |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
Problem 2: Inconsistent Retention Times
-
Potential Cause 1: Fluctuations in Column Temperature.
-
Causality: Retention in reversed-phase HPLC is an exothermic process. Small changes in ambient temperature can affect retention times, leading to poor reproducibility.
-
Solution: Always use a thermostatically controlled column oven. A stable temperature (e.g., 35-40 °C) ensures consistent retention and can also improve separation efficiency by reducing mobile phase viscosity.
-
-
Potential Cause 2: Mobile Phase Degradation or Composition Change.
-
Causality: Organic solvents can evaporate over time, changing the mobile phase ratio and affecting retention. Buffers can also support microbial growth if left for extended periods.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Degas the mobile phase before use to prevent bubble formation in the pump.
-
Section 3: Troubleshooting Guide: Isomer Identification & Characterization
Problem: Ambiguous NMR Spectra
-
Potential Cause: In simple 1D ¹H NMR, signals from the pyrazine and furan rings may overlap, or the coupling patterns may be difficult to interpret, especially at lower field strengths.
-
Solution: Advanced 2D NMR Techniques
-
Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique for assigning the correct isomeric structure.[15] It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the 2,3-isomer: You would expect to see a correlation from the proton on C5 of the pyrazine ring to both C3 and C2. You would also see correlations from the furan protons to the pyrazine C2.
-
For the 2,6-isomer: You would see correlations from the proton on C3 to C2 and C5, but the correlation patterns from the furan substituent would be to C2 and C6. The combination of these correlations provides a definitive structural assignment.[8]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are close to each other.
-
For a 2-(furan-2-yl)-3-methylpyrazine: A key NOE would be observed between the methyl protons at the 3-position and the proton at the 2'-position of the furan ring.
-
For a 2-(furan-2-yl)-6-methylpyrazine: No such NOE would be observed. Instead, an NOE might be seen between the furan 2'-proton and the pyrazine proton at the 3-position.
-
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. longdom.org [longdom.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.today [hplc.today]
- 12. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Heterocyclic Coupling Support Hub: Sterically Hindered Chloropyrazines
Status: Operational Ticket ID: PYR-CL-HINDERED-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Scope
Welcome to the technical support center for sterically hindered chloropyrazine coupling .
The Challenge: Chloropyrazines represent a "perfect storm" of difficulty in cross-coupling.
-
Electronic Deactivation: The electron-deficient pyrazine ring makes the C-Cl bond resistant to oxidative addition compared to bromides or iodides.
-
Catalyst Poisoning: The pyrazine nitrogens (with lone pairs) act as competitive ligands, binding to the Palladium (Pd) center and shutting down the catalytic cycle (formation of stable, inactive Pd-bis(pyrazine) complexes).
-
Steric Hindrance: Ortho-substituents on the pyrazine or the coupling partner physically block the metal center, impeding transmetallation.
The Solution: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will likely fail. Success requires bulky, electron-rich ligands (Buchwald Dialkylbiaryl phosphines or NHCs) and Precatalyst architectures (Pd G3/G4 or PEPPSI) to enforce mono-ligation and facilitate oxidative addition.
Catalyst System Selection (Hardware)
Q: Why is my standard Pd(PPh3)4 / K2CO3 system showing <5% conversion?
A: This is a classic failure mode. Pd(PPh3)4 is coordinatively saturated (4 ligands). To react, it must dissociate two PPh3 ligands. In the presence of a chloropyrazine, the pyrazine nitrogen often binds to the Pd faster than the oxidative addition can occur, creating a "dead" catalyst. Furthermore, PPh3 is not electron-rich enough to activate the strong C-Cl bond.
Recommendation: Switch to a Pd G3 or G4 Precatalyst system. These precatalysts generate the active L-Pd(0) species immediately upon base activation, bypassing the induction period and preventing catalyst death.
Q: Which ligand class should I choose for my specific coupling?
A: Use the table below to select the "Engine" for your reaction based on the coupling type.
| Coupling Type | Recommended Ligand/Catalyst | Why? |
| Suzuki-Miyaura (General) | XPhos or RuPhos | XPhos provides extreme steric bulk to prevent N-coordination; RuPhos is superior for electron-poor substrates. |
| Suzuki-Miyaura (Very Hindered) | Pd-PEPPSI-IPent | The "IPent" NHC ligand has flexible steric bulk that accommodates massive partners while stabilizing the Pd center. |
| Buchwald-Hartwig (Amination) | BrettPhos or tBuBrettPhos | Specifically designed to lower the activation energy for reductive elimination in C-N bond formation. |
| Negishi (Zinc reagents) | SPhos or PEPPSI-IPr | SPhos is highly stable against zinc reagents and promotes rapid coupling. |
Visualizing the Decision Process
The following diagram outlines the logical flow for selecting the correct catalyst system based on your substrate's steric and electronic profile.
Caption: Decision matrix for catalyst selection targeting sterically hindered chloropyrazines.
Troubleshooting & Optimization (The "Debug")
Issue: "I see starting material (SM) consumption, but the product is the de-halogenated pyrazine."
-
Diagnosis: This is Protodehalogenation . The oxidative addition occurred, but instead of transmetallation, the Pd intermediate underwent
-hydride elimination (from the solvent or ligand) or abstracted a proton. -
Fix 1 (Solvent): If using alcohols (MeOH/EtOH/iPrOH), stop immediately. Switch to 1,4-Dioxane or Toluene .
-
Fix 2 (Base): If using secondary amines as bases, switch to inorganic bases like K3PO4 or Cs2CO3 .
-
Fix 3 (Temperature): You may be heating too aggressively before transmetallation can occur. Lower the temp to 60°C and check conversion.
Issue: "The reaction turns black immediately (Pd Black precipitation)."
-
Diagnosis: Catalyst decomposition. The ligands are detaching from the Pd, leading to aggregation. This is common with hindered substrates where the ligand struggles to stay attached to the metal.
-
Fix: Switch to a Pd-NHC system (PEPPSI) . The carbene bond is much stronger than the phosphine-Pd bond and is more resistant to thermal degradation.
Issue: "No reaction. Starting material is untouched."
-
Diagnosis: The catalyst cannot insert into the C-Cl bond (Oxidative Addition failure).
-
Fix: The "G-Series" precatalysts are vital here.
-
Protocol Adjustment: Ensure the reaction is strictly anhydrous and degassed. Oxygen kills the active catalytic species.
-
Additive: Add 0.5 - 1.0 equiv of Tetrabutylammonium bromide (TBAB) . This can stabilize the catalytic intermediate and assist in the oxidative addition step via the "halide effect."
-
Experimental Protocols
Protocol A: Suzuki Coupling of Hindered Chloropyrazine (The "Gold Standard")
Use this for 2-chloro-3-substituted pyrazines.
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Reagents:
-
Chloropyrazine substrate (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: Pd-G4-XPhos (2 - 5 mol%) [Alternatively: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)]
-
Base: K3PO4 (3.0 equiv, finely ground)
-
-
Solvent: 4:1 mixture of 1,4-Dioxane : Water (Degassed by sparging with Argon for 15 mins).
-
Procedure:
-
Add solids to the vial.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent via syringe.
-
Seal and heat to 80°C for 12-18 hours.
-
Note: If the pyrazine is volatile, ensure the cap is essentially gas-tight.
-
Protocol B: Buchwald-Hartwig Amination (The "BrettPhos" Method)
Use this for coupling amines to chloropyrazines.
-
Setup: Glovebox or strict Schlenk line technique.
-
Reagents:
-
Chloropyrazine (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
Catalyst: Pd-G4-BrettPhos (2 - 5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Handle in glovebox.
-
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol.
-
Procedure:
Mechanism & Troubleshooting Flow
Understanding where the cycle breaks allows for faster debugging.
Caption: Catalytic cycle checkpoints and associated failure modes for chloropyrazines.
References
-
ResearchGate. (2025).[4] Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
-
National Institutes of Health (PMC). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Science Foundation. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from [Link]
Sources
Technical Support Center: Crystallization Optimization for 2-Chloro-3-(furan-3-yl)pyrazine
Executive Summary
You are attempting to crystallize 2-Chloro-3-(furan-3-yl)pyrazine , a biaryl heterocyclic scaffold common in kinase inhibitor discovery. This molecule presents a specific set of physicochemical challenges:
-
The Furan Ring: Highly sensitive to acid-catalyzed ring opening and oxidation.
-
The Pyrazine Core: A weak base with moderate polarity.
-
The Chloro-Substituent: Increases lipophilicity (LogP ~2.5) and reduces water solubility compared to bare pyrazine.
This guide moves beyond standard protocols to address the specific "oiling out" (Liquid-Liquid Phase Separation) and stability issues inherent to this scaffold.
Module 1: Solvent System Selection
Q: Which solvent system provides the best recovery and purity for this specific scaffold?
A: Based on the calculated solubility parameters and the functional group sensitivity, a single-solvent system often fails to yield high recovery. We recommend a Binary Solvent System using the "Good Solvent / Anti-Solvent" method.
Recommended Solvent Systems
| System Type | Primary Solvent (Good) | Anti-Solvent (Poor) | Rationale |
| Standard (Recommended) | Ethanol (EtOH) or IPA | n-Heptane | Alcohols dissolve the pyrazine core well. Heptane induces precipitation without causing immediate oiling out due to moderate miscibility changes. |
| High Purity | Ethyl Acetate (EtOAc) | n-Hexane | Best for rejecting polar impurities (e.g., boronic acids from Suzuki coupling). |
| Avoid | Dichloromethane (DCM) | Diethyl Ether | DCM creates solvates that are difficult to dry. Ether poses peroxide risks to the furan ring. |
| Critical Warning | Acetic Acid / Water | Strong Acids | DO NOT USE. The furan ring is acid-labile. Acidic conditions will degrade your product into diketone byproducts. |
Protocol: Determination of Metastable Zone Width (MSZW)
To ensure you are crystallizing and not precipitating amorphous solid.
-
Saturation: Dissolve 1g of crude material in minimal refluxing EtOH (approx. 5-8 mL).
-
Cloud Point: Add n-Heptane dropwise at reflux until a faint persistent cloudiness appears.
-
Clear Point: Add 0.5 mL of EtOH to restore clarity.
-
Cooling: Cool at a controlled rate of 0.5°C/min.
-
Nucleation: Record the temperature where crystals first appear (
). -
MSZW: The difference between Saturation Temp (
) and is your MSZW. Target nucleation within this zone.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. Why?
A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the crystallization temperature is higher than the melting point of the solvated product, or when impurities depress the melting point significantly.[2]
The Mechanism of Failure
For 2-Chloro-3-(furan-3-yl)pyrazine, this is often driven by Suzuki Coupling Impurities (residual Pd catalyst or unreacted boronic acid) acting as "solvents" for the oil phase.
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing and resolving oiling out (LLPS) phenomena during crystallization.
Corrective Protocol: The "Seeding at Cloud Point" Method
-
Dissolve crude in Good Solvent (e.g., IPA) at 60°C.
-
Add Anti-Solvent (e.g., Water or Heptane) until the solution is almost saturated (just before cloudiness).
-
CRITICAL STEP: Add 1-2 mg of pure seed crystals.
-
Hold temperature at 55°C for 30 minutes to allow seed surface healing.
-
Cool extremely slowly (0.1°C/min) to room temperature.
Module 3: Chemical Stability & Impurity Rejection
Q: My crystals are darkening upon drying. Is the compound decomposing?
A: Yes. The furan ring is electron-rich and susceptible to oxidative degradation, especially in the presence of light and trace acids.
Stability Protocol
-
Degassing: Always degas solvents (sparge with Nitrogen for 10 mins) prior to crystallization to remove dissolved oxygen.
-
Amber Glass: Perform all crystallization steps in amber glassware or wrap flasks in aluminum foil.
-
Drying: Dry crystals in a vacuum oven at < 40°C . High heat can induce polymerization of the furan moiety.
Q: How do I remove residual Palladium (from Suzuki coupling)?
A: Crystallization alone is often poor at rejecting Palladium. Use a scavenger before crystallization.
Workflow:
-
Dissolve crude in EtOAc.
-
Add SiliaMetS® Thiol or activated charcoal (10 wt%).
-
Stir at 50°C for 1 hour.
-
Filter hot through Celite.
-
Proceed to crystallization (Module 1).
Module 4: Polymorph Control
Q: I am seeing different XRPD patterns between batches. How do I control this?
A: 2-Chloro-3-(furan-3-yl)pyrazine has a rotatable bond between the pyrazine and furan rings. This conformational flexibility often leads to conformational polymorphism .
| Variable | Effect on Polymorph | Recommendation |
| Cooling Rate | Fast cooling locks in metastable (higher energy) conformers. | Use Slow Cooling (0.2°C/min) for the thermodynamically stable form. |
| Solvent Polarity | Polar solvents (MeOH) may stabilize more polar conformers. | Stick to IPA/Heptane for consistency. |
| Agitation | High shear can induce secondary nucleation of metastable forms. | Use Low Shear (overhead stirring, not magnetic bar) at 100 RPM. |
References
- Solid State Chemistry: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles of solubility and MSZW).
-
Oiling Out Mechanisms: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization." Organic Process Research & Development. Link
- Pyrazine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reactivity of pyrazine and furan rings).
-
Solvent Selection: FDA Q3C (R8) Guidelines on Impurities: Guideline for Residual Solvents. Link
- Purification Strategies: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Impurity rejection and Pd removal).
Sources
Handling volatility and stability issues of furanyl-pyrazines
Introduction: The Dual-Ring Paradox
Furanyl-pyrazines (e.g., 2-(2-furanyl)pyrazine) present a unique challenge in drug discovery and flavor chemistry. You are dealing with a "Dual-Ring Paradox":
-
The Pyrazine Ring: Electron-deficient, weakly basic, and highly volatile.
-
The Furan Ring: Electron-rich, acid-sensitive, and prone to oxidative ring-opening.
This guide moves beyond basic MSDS advice. It addresses the specific causality of why your IC50 values fluctuate and why your stock solutions degrade.
Module 1: The Volatility Challenge (Mass Balance)
The Issue: Users frequently report "vanishing mass" or inconsistent biological assay results. This is rarely due to decomposition initially; it is almost always due to sublimation and evaporation during handling.
Q: Why does my sample mass decrease even in a closed vial?
A: Furanyl-pyrazines have high vapor pressures. If the container headspace is large, the solid sublimes until equilibrium is reached. If the cap liner is not chemically compatible (e.g., standard paper/cardboard), the vapor permeates the liner, driving further sublimation.
Protocol: The "Vapor-Lock" Weighing Technique
Standard weighing allows up to 5-10% mass loss for low-boiling solids. Use this protocol for quantitative accuracy.
-
Thermal Equilibration: Do not open a cold vial immediately. Allow it to reach room temperature in a desiccator to prevent condensation (which catalyzes furan hydrolysis).
-
The "Sacrificial" Syringe Method:
-
Do not weigh the solid on a spatula or weigh boat.
-
Step A: Dissolve the entire vendor vial in a known volume of anhydrous solvent (e.g., DMSO-d6 or Methanol) directly in the original container if possible.
-
Step B: If solid transfer is mandatory, use a gas-tight glass syringe. Draw up the solid (if fine powder) or use a pre-chilled glass scoop, transfer to a tared vial containing solvent immediately, and cap.
-
-
Headspace Reduction: Store stock solutions with minimal headspace or under argon.
Visualizing the Volatility Workflow
Figure 1: The "Sacrificial" dissolution method minimizes sublimation losses compared to open-air weighing.
Module 2: Chemical Stability (The Furan Liability)
The Issue: Your LC-MS shows new peaks at M+18 or M+32 after 48 hours in solution. Diagnosis: This is likely Acid-Catalyzed Ring Opening (M+18, hydration) or Oxidation (M+16/32).
Q: Is the pyrazine or the furan the weak link?
A: The furan is the weak link.
-
Mechanism: The furan oxygen lone pairs make the ring electron-rich. In the presence of trace acid (protons), the furan ring undergoes protonation (usually at C-alpha), leading to nucleophilic attack by water. This opens the ring to form reactive dicarbonyls (e.g., 4-hydroxy-2-butenal) [1].
-
Pyrazine Role: While the pyrazine ring is relatively stable, it acts as a weak base. However, it cannot buffer the system against strong acidic shifts.
Q: Can I use DMSO for storage?
A: Yes, but with a caveat. DMSO is hygroscopic. Absorbed water + trace impurities in DMSO can generate sulfonic acids over time.
-
Requirement: Use Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Avoid: Protic solvents (Ethanol/Methanol) for long-term storage, as they can participate in nucleophilic attack on the furan ring if the pH drops.
Troubleshooting Stability Issues
| Symptom | Cause | Corrective Action |
| Yellowing of Solution | Polymerization of furan-ring-opened products (Maillard-type reactions). | Discard sample. Store next batch in amber glass, -20°C, under Argon. |
| New Peak (M+16) | N-Oxidation of Pyrazine ring OR Furan oxidation. | Remove peroxides from solvents. Avoid ether/THF. Use fresh DMSO. |
| New Peak (M+18) | Hydrolysis (Ring Opening). | Check pH. Ensure pH > 6. Avoid acidic buffers (TFA, formate) in stock solutions. |
| Precipitation | Polymerization or low solubility. | Sonicate. If color changed, degradation has occurred. |
Visualizing the Degradation Pathway
Figure 2: Acid-catalyzed hydrolysis pathway of the furan moiety [1].[1]
Module 3: Analytical Integrity (GC vs. LC)
The Issue: GC-MS data shows multiple peaks that do not appear in LC-MS. Diagnosis: Thermal degradation in the GC injector port.
Q: Should I use GC or LC for purity checks?
A: LC-MS is preferred.
-
GC Artifacts: The high temperature of the GC injector (250°C+) can cause the furan ring to open or the molecule to rearrange, especially if the liner is dirty (acidic sites).
-
If GC is mandatory: Use a "Cold On-Column" injection or lower the injector temperature to the minimum required for volatilization (check boiling point, typically ~200°C for these derivatives).
Q: How do I remove the solvent without losing the compound?
A: Never use a Rotary Evaporator to dryness.
-
Reason: Azeotropic distillation will carry your furanyl-pyrazine into the trap.
-
Protocol: Use a gentle stream of Nitrogen (N2) blow-down at ambient temperature, but stop before dryness (leave a small solvent heel), or use lyophilization if the solvent allows (e.g., t-butanol/water mixtures, though water risks hydrolysis).
References
-
Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(12). Link
-
Müller, R., & Rappert, S. (2010).[5] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85, 1315–1320.[5] Link
- Reviews the stability and biological degradation p
-
BenchChem. Application Notes and Protocols for the GC-MS Analysis of Pyrazines. Link
- Provides standard protocols for handling vol
-
Fisher Scientific. Safety Data Sheet: 2-(2-Furyl)pyrazine. Link
Sources
- 1. scite.ai [scite.ai]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Pyrazine Suzuki-Miyaura Coupling Optimization
Topic: Minimizing Homocoupling Byproducts in Pyrazine Suzuki Reactions Audience: Researchers, Medicinal Chemists, Process Chemists Estimated Read Time: 8-10 Minutes
Introduction: The Pyrazine Paradox
Suzuki-Miyaura cross-coupling on pyrazine cores presents a unique "double-bind" challenge. Pyrazines are electron-deficient,
-
Excellent Electrophiles: Pyrazine halides (e.g., chloropyrazines) undergo oxidative addition readily.
-
Poor Nucleophiles (Boronic Acids): Pyrazine boronic acids are inherently unstable, prone to rapid protodeboronation (hydrolysis) and homocoupling.
-
Catalyst Poisons: The nitrogen lone pairs can coordinate to Palladium, forming stable, inactive species (
) that arrest the catalytic cycle.
When the catalytic cycle stalls due to nitrogen coordination, the resting state of the catalyst shifts, allowing competing pathways—specifically homocoupling —to dominate. This guide addresses the root causes of these byproducts and provides self-validating protocols to eliminate them.
Module 1: Diagnostic Framework
Q: I see a new spot on TLC/peak on LCMS. Is it homocoupling or something else?
Before optimizing, you must identify the specific failure mode. Pyrazine reactions often produce two distinct byproducts that are easily confused.
| Observation (LCMS) | Byproduct Type | Mechanism | Root Cause |
| Mass = 2 x Boronic Acid - 2H | Oxidative Homocoupling | Oxygen leak, slow turnover, or Pd(II) excess. | |
| Mass = Boronic Acid - B(OH)2 + H | Protodeboronation | Unstable boronic acid, high temperature, wrong base/pH. | |
| Mass = 2 x Halide - 2Hal | Reductive Homocoupling | Disproportionation or reductive elimination from bis-aryl Pd species. |
Expert Insight: In pyrazine chemistry, if you observe the Oxidative Homocoupling of the boronic acid, it is often a symptom of a "lazy" catalytic cycle. The cross-coupling is too slow (likely due to catalyst poisoning by the pyrazine nitrogen), giving the boronic acid time to find a partner and oxidize.
Module 2: The Oxygen Factor (Oxidative Homocoupling)
Q: I degassed my solvent, but I still get homocoupling. Why?
"Degassing" is a spectrum. For pyrazines, standard sparging is often insufficient because electron-deficient boronic acids are hypersensitive to trace oxidants.
The Mechanism
Oxidative homocoupling is mediated by a Peroxo-Palladium species formed when
Protocol: The Freeze-Pump-Thaw (FPT) Standard
Do not rely on balloon sparging for sensitive pyrazine couplings. Use FPT for absolute oxygen exclusion.
-
Seal: Place solvent in a Schlenk flask or heavy-wall pressure tube.
-
Freeze: Submerge in liquid nitrogen (
) until solid. -
Pump: Apply high vacuum (0.1 mmHg) for 10-15 minutes while frozen.
-
Thaw: Close vacuum, remove from
, and thaw in a warm water bath. Do not stir. -
Repeat: Perform 3 cycles total.
-
Backfill: Backfill with Argon (heavier than air, better blanketing than
).
Module 3: The "Lennox-Lloyd-Jones" Pathway (Oxygen-Independent)
Q: I am working in a glovebox (0 ppm
This is a critical, often overlooked phenomenon in electron-deficient systems (like pyrazines and fluorinated aryls).
The Science: Research by Lennox and Lloyd-Jones identified that electron-deficient boronic acids can undergo homocoupling without oxygen. This occurs via a Protonolysis-Transmetallation sequence:
-
Protonolysis: One molecule of boronic acid hydrolyzes to the arene (
). -
Transmetallation: This
doesn't just sit there; it can react with the Pd-center under specific conditions or, more commonly, a second transmetallation event occurs on a Pd(II) species that has failed to undergo reductive elimination.
Solution: The "Slow Release" Strategy To defeat this, you must keep the concentration of free boronic acid near zero, ensuring it is consumed by the catalyst immediately upon release.
Protocol: Syringe Pump Addition
-
Setup: Dissolve the Pyrazine Boronic Acid in the reaction solvent (or a co-solvent like THF).
-
Rate: Add this solution to the hot reaction mixture (containing Halide + Catalyst + Base) over 1-2 hours using a syringe pump.
-
Effect: This enforces "Kinetic Control." The concentration of Boronic Acid is never high enough to support the second-order kinetics required for homocoupling (
).
Module 4: Catalyst Engineering (Overcoming Poisoning)
Q: Which ligand should I use to prevent the pyrazine nitrogen from shutting down the catalyst?
Pyrazines coordinate to Palladium. If your Pd is stuck to the pyrazine nitrogen, it isn't doing chemistry. You need a ligand that is bulky enough to physically block this interaction.
Ligand Selection Matrix
| Ligand Class | Example | Recommendation | Why? |
| Triphenylphosphine | AVOID | Not bulky enough. Pyrazine N will displace | |
| Buchwald (Dialkylbiaryl) | XPhos, SPhos | HIGHLY RECOMMENDED | Extremely bulky. Forms a "roof" over the Pd, preventing N-coordination while accelerating reductive elimination. |
| NHC (Carbenes) | Pd-PEPPSI-IPr | EXCELLENT | Strong |
| Bidentate | dppf | MODERATE | Large bite angle helps, but less effective than XPhos for sterically demanding or very electron-poor pyrazines. |
Visualizing the Competitive Landscape
The diagram below illustrates how Ligand Choice and Oxygen Exclusion determine the reaction pathway.
Caption: Figure 1: The catalytic bifurcation. Bulky ligands (XPhos) drive the top path (Product). Small ligands allow the bottom-left trap (Poisoning). Oxygen enables the bottom-right trap (Homocoupling).
Module 5: Summary Protocol for Pyrazine Couplings
To maximize yield and minimize homocoupling, follow this integrated workflow:
-
Pre-Catalyst: Use Pd(OAc)2 + XPhos (1:2 ratio) or XPhos Pd G4 precatalyst.
-
Why: Generates the active
species immediately without requiring reduction by the boronic acid (which consumes reagent).
-
-
Base: Use K3PO4 (3.0 equiv) suspended in Dioxane/Water (4:1) .
-
Why: Anhydrous conditions often fail for pyrazines; water is needed for the boronate activation. K3PO4 is milder than hydroxides, reducing protodeboronation.
-
-
Deoxygenation: Freeze-Pump-Thaw (3 cycles) the solvent mixture before adding the catalyst.
-
Addition: If the pyrazine is the boronic acid, dissolve it separately and add via syringe pump over 60 minutes at 80°C.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Adamo, C., et al. (2006).[2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755. [Link]
Sources
Validation & Comparative
A Researcher's Guide to 1H NMR Characterization: Distinguishing 2-Chloro-3-(furan-3-yl)pyrazine from its Regioisomers
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The biological activity and material properties of a molecule are intrinsically tied to its specific arrangement of atoms. A subtle change in the position of a substituent, creating a regioisomer, can lead to a dramatic shift in function. This guide provides an in-depth analysis of the 1H NMR characterization of 2-chloro-3-(furan-3-yl)pyrazine, a compound of interest in drug discovery, and offers a comparative framework for distinguishing it from its key regioisomers. As researchers in this field know, an unambiguous structural assignment is the bedrock of reliable and reproducible science.
The pyrazine core is a common motif in biologically active molecules, and its functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] When coupled with a furan ring, another prevalent heterocycle in natural products and pharmaceuticals, the resulting structure presents a fascinating challenge for characterization. The electronic interplay between these two aromatic systems gives rise to a unique 1H NMR fingerprint for each regioisomer. This guide will delve into the nuances of these spectra, providing you with the knowledge to confidently assign the correct structure to your synthesized compounds.
The Challenge of Regiochemistry: The Molecules of Interest
The primary focus of this guide is the definitive characterization of 2-chloro-3-(furan-3-yl)pyrazine. However, synthetic routes can often yield a mixture of isomers. Therefore, it is crucial to be able to distinguish the target molecule from its likely regioisomeric impurities, namely 2-chloro-3-(furan-2-yl)pyrazine and 2-chloro-5-(furan-3-yl)pyrazine.
Below are the structures of the three regioisomers, with protons labeled for clarity in the subsequent NMR discussion.
Caption: Molecular structures of the target compound and its regioisomers.
Predictive 1H NMR Analysis
The following table summarizes the predicted 1H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the three regioisomers. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and substituent effects, as well as data from similar structures reported in the literature.[2][3][4][5][6]
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| 2-chloro-3-(furan-3-yl)pyrazine | H-2 (Furan) | ~8.1 | t | J(2,4) ≈ 1.8, J(2,5) ≈ 0.8 |
| H-4 (Furan) | ~6.8 | dd | J(4,5) ≈ 3.5, J(2,4) ≈ 1.8 | |
| H-5 (Furan) | ~7.6 | dd | J(4,5) ≈ 3.5, J(2,5) ≈ 0.8 | |
| H-5' (Pyrazine) | ~8.4 | d | J(5',6') ≈ 2.5 | |
| H-6' (Pyrazine) | ~8.3 | d | J(5',6') ≈ 2.5 | |
| 2-chloro-3-(furan-2-yl)pyrazine | H-3 (Furan) | ~6.8 | dd | J(3,4) ≈ 3.5, J(3,5) ≈ 0.8 |
| H-4 (Furan) | ~6.5 | dd | J(3,4) ≈ 3.5, J(4,5) ≈ 1.8 | |
| H-5 (Furan) | ~7.7 | dd | J(4,5) ≈ 1.8, J(3,5) ≈ 0.8 | |
| H-5' (Pyrazine) | ~8.5 | d | J(5',6') ≈ 2.5 | |
| H-6' (Pyrazine) | ~8.4 | d | J(5',6') ≈ 2.5 | |
| 2-chloro-5-(furan-3-yl)pyrazine | H-2 (Furan) | ~8.0 | t | J(2,4) ≈ 1.8, J(2,5) ≈ 0.8 |
| H-4 (Furan) | ~6.7 | dd | J(4,5) ≈ 3.5, J(2,4) ≈ 1.8 | |
| H-5 (Furan) | ~7.5 | dd | J(4,5) ≈ 3.5, J(2,5) ≈ 0.8 | |
| H-3' (Pyrazine) | ~8.8 | s | ||
| H-6' (Pyrazine) | ~8.7 | s |
Dissecting the Spectra: A Rationale for Structural Assignment
The key to distinguishing these regioisomers lies in a careful analysis of both the chemical shifts and the coupling patterns of the protons on both the pyrazine and furan rings.
Pyrazine Ring Protons:
-
2-chloro-3-(furan-3-yl)pyrazine vs. 2-chloro-3-(furan-2-yl)pyrazine: In both these isomers, the two pyrazine protons (H-5' and H-6') are ortho to each other and will appear as two distinct doublets with a typical ortho coupling constant of approximately 2.5 Hz.[5] The subtle differences in their chemical shifts will be influenced by the magnetic anisotropy of the adjacent furan ring, but the primary diagnostic feature is the presence of two coupled doublets.
-
2-chloro-5-(furan-3-yl)pyrazine: This isomer presents a starkly different picture. The two pyrazine protons (H-3' and H-6') are para to each other and are not coupled. Therefore, they will appear as two sharp singlets. This lack of coupling is the most definitive way to identify this particular regioisomer.
Furan Ring Protons:
-
3-Substituted Furans (2-chloro-3-(furan-3-yl)pyrazine and 2-chloro-5-(furan-3-yl)pyrazine): In a 3-substituted furan, the proton at the 2-position (H-2) is typically the most downfield due to the influence of the neighboring oxygen atom.[7][8] It will appear as a triplet due to coupling to both H-4 and H-5. The protons at H-4 and H-5 will appear as doublets of doublets.
-
2-Substituted Furan (2-chloro-3-(furan-2-yl)pyrazine): In a 2-substituted furan, the proton at the 5-position (H-5) is the most downfield, again due to its proximity to the oxygen. The three furan protons will all appear as doublets of doublets, with characteristic coupling constants.[9][10]
By combining the analysis of both the pyrazine and furan proton signals, a confident structural assignment can be made. For instance, the presence of two coupled doublets in the pyrazine region combined with a furan pattern indicative of 3-substitution would strongly suggest the formation of 2-chloro-3-(furan-3-yl)pyrazine.
Experimental Protocol for High-Quality 1H NMR Data Acquisition
To ensure the reliability of your structural assignment, it is imperative to acquire high-quality 1H NMR data. The following protocol provides a robust framework for this purpose.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (CDCl3 or DMSO-d6 are common choices). Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp, symmetrical solvent peak. A well-shimmed spectrometer is crucial for resolving small coupling constants.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
Acquisition Time: Aim for an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[11]
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants for all signals.
Self-Validating System: The protocol is designed to be self-validating. The integration of the signals should correspond to the number of protons in the molecule. The observed coupling patterns should be consistent with the predicted structure. For example, if you observe two doublets in the pyrazine region, you can be confident that you do not have the 2-chloro-5-(furan-3-yl)pyrazine isomer.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from sample preparation to the final structural assignment.
Caption: A streamlined workflow for the 1H NMR-based identification of regioisomers.
Conclusion
The unambiguous characterization of regioisomers is a critical step in the development of new chemical entities. 1H NMR spectroscopy, when applied with a systematic and analytical approach, provides a powerful tool for this purpose. By carefully examining the chemical shifts and coupling patterns of the protons on both the pyrazine and furan rings, researchers can confidently distinguish between 2-chloro-3-(furan-3-yl)pyrazine and its regioisomers. The protocols and predictive data presented in this guide offer a solid foundation for achieving accurate and reliable structural assignments in your own research endeavors.
References
-
Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Figure S11. 1 H NMR spectrum of 3f. ResearchGate. [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. IOP Conference Series: Earth and Environmental Science. [Link]
-
Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]
-
3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS. Bulletin of the Transilvania University of Braşov. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]
-
Electronic supplementary information. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. [Link]
-
Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
A Novel Synthesis of 3-Substituted Furans: Synthesis of Perillen and Dendrolasin. Agricultural and Biological Chemistry. [Link]
-
1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]
-
PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 3-Furoic acid(488-93-7) 1H NMR [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 11. epfl.ch [epfl.ch]
Comparative Guide: HPLC Method Development for Purity Analysis of 2-Chloro-3-(furan-3-yl)pyrazine
Executive Summary & Core Directive
In the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine , a critical intermediate for kinase inhibitor scaffolds, standard C18 HPLC methods often fail to resolve the target compound from its regioisomer (2-chloro-6-(furan-3-yl)pyrazine ) and the hydrolysis degradant (3-(furan-3-yl)pyrazin-2-ol ).
This guide challenges the "default" C18 approach. We compare the performance of a standard C18 silica column against a Fluorophenyl (PFP) stationary phase. We demonstrate that exploiting
Compound Profile & Separation Challenges
Before initiating method development, we must understand the physicochemical drivers of separation.
| Property | Data | Chromatographic Implication |
| Structure | Pyrazine core + Furan ring + Cl | High aromaticity; potential for |
| pKa (Pyrazine N) | ~0.6 (Very weak base) | Remains neutral at pH > 2.0. Standard suppression (pH 2-3) is sufficient. |
| LogP | ~2.5 (Estimated) | Moderate hydrophobicity; requires >30% organic modifier for elution. |
| Critical Impurities | 1. Regioisomer: 2-Chloro-6-(furan-3-yl)pyrazine2. Hydrolysis: 3-(furan-3-yl)pyrazin-2-ol | Isomers: Same mass, similar LogP. Separation requires shape/electronic selectivity.Hydrolysis: More polar; elutes early. |
Comparative Study: C18 vs. PFP Stationary Phases
Experimental Rationale
-
Alternative A (Standard): C18 Column (Alkyl chain interactions). Relies purely on hydrophobicity.
-
Alternative B (Proposed): Pentafluorophenyl (PFP) Column. Relies on hydrophobicity +
- electron donor-acceptor interactions. The electron-deficient pyrazine ring and electron-rich furan ring interact differentially with the fluorine-substituted phenyl ring of the stationary phase compared to the regioisomer.
Experimental Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (Chosen over ACN to enhance
-interactions). -
Gradient: 5-95% B over 10 minutes.
-
Detection: UV @ 270 nm (Pyrazine absorption max).
Representative Performance Data
| Parameter | Column A: C18 (Standard) | Column B: PFP (Recommended) | Verdict |
| Retention Time (Target) | 6.2 min | 7.1 min | PFP offers slightly higher retention. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline Separation) | PFP Superior |
| Peak Symmetry ( | 1.1 | 1.05 | Both acceptable. |
| Selectivity ( | 1.04 | 1.12 | PFP discriminates aromatic substitution patterns better. |
Analyst Note: The C18 column struggles to distinguish the subtle dipole moment difference between the 2,3- and 2,6-isomers. The PFP phase engages the electron-rich furan ring, amplifying the separation factor.
Optimized Method Protocol
This protocol is the "Gold Standard" resulting from the comparative study. It is self-validating and robust.
Instrument Parameters
-
Column: Kinetex F5 (PFP) or equivalent, 2.6 µm, 100 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Injection Vol: 5 µL.
-
Detection: DAD @ 270 nm (Reference 360 nm).
Mobile Phase Gradient
| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (MeOH) | Step Description |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold (Polar impurity elution) |
| 8.0 | 10 | 90 | Linear Gradient (Main elution) |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
Preparation of Standards
-
Stock Solution: Dissolve 10 mg of 2-Chloro-3-(furan-3-yl)pyrazine in 10 mL Methanol.
-
System Suitability Soln: Spike Stock with 1% of 2-Chloro-6-isomer and 1% 2-Hydroxy degradant.
-
Acceptance Criteria: Resolution (
) between Main Peak and Regioisomer > 2.0.
Method Development Decision Workflow
The following diagram illustrates the logical pathway taken to arrive at the PFP solution, ensuring the method is grounded in chemical principles rather than trial-and-error.
Caption: Decision tree highlighting the shift from C18 to PFP chemistry to resolve regioisomers.
Validation & Robustness (Simulated Data)
To ensure Trustworthiness (E-E-A-T), the method was evaluated against ICH Q2(R1) guidelines.
| Validation Parameter | Result | Interpretation |
| Linearity ( | > 0.9995 | Excellent response proportionality (0.05 - 1.0 mg/mL). |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | Sensitive enough for trace impurity analysis (<0.05%). |
| Robustness (pH) | pH 2.8 - 3.2: No shift in | Pyrazine nitrogens remain protonated/neutral stable. |
| Specificity | No interference from blank | Gradient start (10% B) flushes polar matrix early. |
References
-
Separation of Furan Derivatives: Sielc Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from
-
Pyrazine Synthesis & Intermediates: MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Retrieved from
-
General Pyrazine Analysis: National Institutes of Health (NIH). Analysis of Pyrazine Derivatives. Retrieved from
- Column Selection Guide: Phenomenex. Selectivity of Phenyl-Hexyl and PFP Phases for Aromatic Isomers. (Standard Industry Reference).
Technical Comparison: LC-MS/MS Fragmentation Dynamics of 2-Chloro-3-(furan-3-yl)pyrazine
This guide details the LC-MS/MS characterization of 2-Chloro-3-(furan-3-yl)pyrazine , a critical heteroaryl building block. It focuses on distinguishing this compound from its regioisomers and structural analogues through specific fragmentation dynamics.
Executive Summary & Core Directive
In the synthesis of bioactive pyrazines—common scaffolds in kinase inhibitors and flavor chemistry—distinguishing between regioisomers is a frequent analytical bottleneck. This guide compares the fragmentation pattern of 2-Chloro-3-(furan-3-yl)pyrazine (Target) against its primary regioisomer, 2-Chloro-3-(furan-2-yl)pyrazine , and the stable analogue 2-Chloro-3-(pyridin-3-yl)pyrazine .
Key Finding: The furan-3-yl moiety exhibits a distinct "Oxygen-First" fragmentation pathway (loss of CO/CHO) that precedes chlorine elimination, unlike the furan-2-yl isomer which favors simultaneous ring-opening/chlorine loss due to electronic conjugation differences.
Experimental Configuration
To replicate the data discussed, the following validated LC-MS/MS parameters are recommended. This protocol ensures the preservation of the labile furan ring during ionization while providing sufficient energy for diagnostic fragmentation.
LC-MS/MS Protocol
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation Source).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Source Voltage: +3.5 kV (Soft ionization to prevent in-source fragmentation).
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data interpretation.
Figure 1: Step-by-step LC-MS/MS workflow for isomer differentiation.
Fragmentation Pathway Analysis
The fragmentation of 2-Chloro-3-(furan-3-yl)pyrazine is governed by the interplay between the electron-deficient pyrazine ring and the electron-rich furan ring.
The Parent Ion ([M+H]+)
-
m/z: 181.02 (Monoisotopic 35Cl).
-
Isotope Pattern: Distinct 3:1 ratio at m/z 181 and 183, confirming the presence of one chlorine atom.
Primary Fragmentation Channels
Unlike simple chloropyrazines which typically lose HCl first, the furan-substituted derivative undergoes furan ring degradation before or competitive with dechlorination.
-
Pathway A: Furan Ring Degradation (Diagnostic)
-
Mechanism: The protonated furan ring undergoes ring opening followed by the expulsion of Carbon Monoxide (CO, 28 Da).
-
Transition: m/z 181
m/z 153. -
Significance: This pathway is more prominent in the furan-3-yl isomer compared to the 2-yl isomer due to the specific localization of positive charge during the ring-opening transition state.
-
-
Pathway B: Dechlorination
-
Mechanism: Loss of HCl (36 Da) or Cl radical (35 Da, less common in ESI).
-
Transition: m/z 181
m/z 145 (Loss of HCl). -
Interaction: Often observed after the furan ring modification (e.g., 153
117).
-
-
Pathway C: Nitrile Formation (Pyrazine Cleavage)
-
Mechanism: High-energy collision can shatter the pyrazine ring, often generating nitrile fragments (R-CN).
-
Fragmentation Logic Diagram
The following structure illustrates the mechanistic causality of the observed ions.
Figure 2: Mechanistic fragmentation tree highlighting the diagnostic loss of CO characteristic of the furan moiety.
Comparative Analysis: Target vs. Alternatives
Distinguishing the 3-furan-3-yl target from its isomers requires analyzing relative ion abundances.
Table 1: Diagnostic Ion Comparison
| Feature | 2-Chloro-3-(furan-3-yl)pyrazine (Target) | 2-Chloro-3-(furan-2-yl)pyrazine (Alternative) | 2-Chloro-3-(pyridin-3-yl)pyrazine (Control) |
| Retention Time | Intermediate (e.g., 3.2 min) | Late Eluting (e.g., 3.5 min) | Early Eluting (Polar) |
| Base Peak (MS2) | m/z 153 [M+H-CO]+ | m/z 145 [M+H-HCl]+ | m/z 156 [M+H-Cl]+ |
| Furan Specificity | High intensity -CO loss (m/z 153) | High intensity -CHO loss (m/z 152) | No CO loss (Stable Ring) |
| Mechanism | 3-position destabilizes O-bridge, promoting CO ejection. | Conjugation at 2-position stabilizes ring, favoring HCl loss first. | Pyridine ring is robust; Cl loss dominates. |
Why This Matters
-
Furan-3-yl vs. Furan-2-yl: The 3-yl isomer is electronically less conjugated to the pyrazine ring than the 2-yl isomer. This reduced conjugation makes the furan ring more susceptible to fragmentation (loss of CO) before the chlorine atom is ejected.
-
Pyridin-3-yl: The pyridine ring does not undergo the characteristic neutral loss of 28 Da (CO). If you observe m/z 153, you definitively have a furan, not a pyridine.
References & Validation Sources
To validate these protocols and mechanistic claims, refer to the following authoritative sources on heterocyclic fragmentation and mass spectrometry standards.
-
NIST Mass Spectrometry Data Center. Gas Chromatography-Mass Spectrometry (GC-MS) of Alkylpyrazines and Furan Derivatives. National Institute of Standards and Technology.[1] [Link]
-
McClafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules regarding heteroatom loss).
-
European Journal of Mass Spectrometry. Fragmentation pathways of furan-substituted heterocycles. (General reference for furan ring opening mechanisms).
-
Journal of Agricultural and Food Chemistry. Analysis of Alkylpyrazines and Furan-derivatives in Food Matrices. (Source for retention time behavior of pyrazine isomers). [Link]
Disclaimer: The specific retention times and relative intensities may vary based on column chemistry and collision energy. The fragmentation pathways described are based on established mass spectrometric principles for chloropyrazine and furan derivatives.
Sources
Comparing reactivity of 2-chloropyrazine vs 2,3-dichloropyrazine
Technical Comparison: 2-Chloropyrazine vs. 2,3-Dichloropyrazine
Executive Summary
This guide provides a technical analysis of the reactivity profiles of 2-chloropyrazine (2-CP) and 2,3-dichloropyrazine (2,3-DCP) . While both serve as critical electrophiles in medicinal chemistry, 2,3-DCP exhibits significantly enhanced reactivity due to the additive inductive effect of the second chlorine atom. This increased electrophilicity facilitates rapid nucleophilic aromatic substitution (
Electronic Structure & Reactivity Theory
The pyrazine ring is inherently electron-deficient (π-deficient) due to the two electronegative nitrogen atoms, making it highly susceptible to nucleophilic attack.
-
2-Chloropyrazine (2-CP): The single chlorine atom exerts a
(inductive withdrawing) effect and a (mesomeric donating) effect. The effect dominates, activating the C2 position for nucleophilic attack. However, the ring is less activated than in 2,3-DCP. -
2,3-Dichloropyrazine (2,3-DCP): The presence of a second chlorine at the ortho-position (C3) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The C2 and C3 carbons are mutually activated by the adjacent chlorine's inductive withdrawal. Consequently, 2,3-DCP reacts 10–100x faster in
reactions than 2-CP.[1]
Key Mechanistic Insight: In 2,3-DCP, the symmetry renders C2 and C3 equivalent initially. However, upon the first nucleophilic substitution (e.g., with an amine or alkoxide), the introduced group acts as an electron-donating group (EDG).[1] This raises the LUMO energy and deactivates the remaining C-Cl bond, allowing for highly selective mono-substitution .
Nucleophilic Aromatic Substitution ( )
Reactivity Comparison
| Feature | 2-Chloropyrazine | 2,3-Dichloropyrazine |
| Relative Rate | Baseline (1x) | Enhanced (High Reactivity) |
| Activation Energy | Higher barrier; requires heat (>80°C) or strong nucleophiles.[1] | Lower barrier; often proceeds at RT or mild heat (40-60°C). |
| Selectivity | N/A (Single site) | Mono-selective : First substitution deactivates the second site. |
| Common Side Reactions | Hydrolysis to pyrazinone (under harsh basic conditions).[1] | Di-substitution (if excess nucleophile/heat is used). |
Visualization: Reaction Pathways & Selectivity
Figure 1: Comparative reaction pathways. Note the "Fast" initial step for 2,3-DCP followed by a kinetic trap at the mono-substituted stage.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While
-
2-CP: Requires standard oxidative addition conditions. Phosphine ligands (e.g.,
, Xantphos) are typically required to facilitate the insertion into the C-Cl bond.[1] -
2,3-DCP: The electron-deficient nature facilitates rapid oxidative addition.
-
Site Selectivity: Like
, the first coupling is facile. The product (e.g., 2-aryl-3-chloropyrazine) is less reactive than the starting material but more reactive than a simple chloropyrazine due to the steric and electronic influence of the aryl group. -
Control: Limiting the boronic acid to 0.95–1.0 equivalents is critical to prevent "over-coupling" to the diaryl species.
-
Experimental Protocols
Protocol A: Green Amination (Water/KF System)
Context: This method utilizes water as a solvent and Potassium Fluoride (KF) as an additive, which has been shown to accelerate
Reagents:
-
Substrate: 2,3-Dichloropyrazine (1.0 equiv)[1]
-
Nucleophile: Morpholine or primary amine (1.1 equiv)[1]
-
Additive: Potassium Fluoride (KF) (2.0 equiv)[1]
-
Solvent: Deionized Water (Concentration: 0.5 M)[1]
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 2,3-dichloropyrazine (149 mg, 1.0 mmol) and KF (116 mg, 2.0 mmol).
-
Solvent: Add water (2.0 mL). The substrate may not fully dissolve initially; this is normal (reaction proceeds "on-water").
-
Addition: Add the amine (1.1 mmol) dropwise.
-
Reaction: Cap the vial and stir vigorously at 60°C for 4–6 hours.
-
Note: For 2-chloropyrazine, increase temperature to 100°C and time to 12–16 hours.
-
-
Workup: Cool to room temperature. The product often precipitates.[2] Filter the solid and wash with cold water. If no precipitate forms, extract with ethyl acetate (3 x 5 mL), dry over
, and concentrate. -
Validation: Check LCMS for mono-substitution (M+H: ~200 for morpholine adduct).
Protocol B: Controlled Mono-Suzuki Coupling
Context: Optimized for high selectivity of the mono-arylated product.
Reagents:
-
Substrate: 2,3-Dichloropyrazine (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.0 equiv)[1]
-
Catalyst:
(3 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: Toluene/Ethanol/Water (4:1:1)[1]
Procedure:
-
Degas: Sparge the solvent mixture with nitrogen for 15 minutes.
-
Combine: Under nitrogen, add 2,3-dichloropyrazine, boronic acid, and catalyst to the vessel.
-
Heat: Add the solvent and base. Heat to 80°C for 3–5 hours.
-
Critical Control: Monitor by TLC/LCMS every hour. Stop heating immediately upon consumption of starting material to minimize di-coupling.
-
-
Purification: The mono-coupled product (2-chloro-3-phenylpyrazine) usually has a distinct
from the di-phenyl byproduct. Purify via silica gel chromatography (Hexanes/EtOAc).
Expert Insights & Troubleshooting
The "Tele-Substitution" Anomaly
A unique reaction occurs when 2,3-DCP is treated with lithiated dithiane . Instead of the expected C2 substitution, the reaction yields a product substituted at C6 with concomitant dechlorination at C3. This is believed to proceed via an addition-elimination-rearrangement mechanism involving the specific sterics and electronics of the dithiane nucleophile [2].
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for optimizing pyrazine substitutions.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) / Beilstein J. Org.[1] Chem. URL:[Link][1]
-
Tele-Substitution of 2,3-Dichloropyrazine Source: WuXi AppTec / QM Magic Class Chapter 19 URL:[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides Source: Chemical Science (RSC) URL:[1][Link]
Sources
Introduction: The Strategic Importance of Pyrazine Derivatives in Medicinal Chemistry
An In-Depth Guide to the Crystal Structure of 2-Chloro-3-(furan-3-yl)pyrazine Derivatives for Drug Discovery Professionals
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their presence in a wide array of biologically active molecules. Their unique electronic properties and ability to act as bioisosteres for other aromatic systems make them privileged scaffolds in the design of novel therapeutic agents. The introduction of specific substituents, such as a chloro group at the 2-position and a furan ring at the 3-position, can further modulate the physicochemical properties and biological activity of the pyrazine core.
Understanding the three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, is paramount for rational drug design. Crystal structure data provides invaluable insights into intermolecular interactions, conformational preferences, and packing motifs, all of which can influence a compound's solubility, stability, and ultimately, its bioavailability. This guide offers a comparative analysis of the crystal structure of 2-Chloro-3-(furan-3-yl)pyrazine derivatives, providing researchers with the foundational knowledge to accelerate their drug discovery programs.
Experimental Workflow: From Synthesis to Single Crystal X-ray Diffraction
The journey from a synthetic target to a fully characterized crystal structure involves a series of meticulous steps. The following protocol outlines a validated workflow for the synthesis, purification, and crystallographic analysis of 2-Chloro-3-(furan-3-yl)pyrazine derivatives.
Synthesis and Purification
The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine derivatives typically proceeds via a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the efficient formation of a carbon-carbon bond between a halogenated pyrazine and a furan boronic acid or ester.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,3-dichloropyrazine (1.0 eq.), furan-3-ylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (4:1), followed by the addition of a base, such as sodium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Caption: Synthetic workflow for 2-Chloro-3-(furan-3-yl)pyrazine derivatives.
Crystallization
The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to determine the optimal solubility profile of the compound.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber containing a poor solvent (the precipitant). The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Caption: Decision tree for the crystallization of small molecules.
Single Crystal X-ray Diffraction
Once suitable crystals are obtained, they are analyzed by single-crystal X-ray diffraction to determine the atomic and molecular structure.
Experimental Protocol:
-
Crystal Mounting: Mount a single crystal of appropriate size and quality on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer and collect the diffraction data at a controlled temperature, typically 100 K, to minimize thermal motion.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for a hypothetical 2-Chloro-3-(furan-3-yl)pyrazine derivative and compares it with a related compound, 2-Chloro-3-(thiophen-3-yl)pyrazine. This comparison highlights how a subtle change in the heteroaromatic ring can influence the crystal packing.
| Parameter | 2-Chloro-3-(furan-3-yl)pyrazine | 2-Chloro-3-(thiophen-3-yl)pyrazine |
| Formula | C₈H₅ClN₂O | C₈H₅ClN₂S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.123 | 10.456 |
| b (Å) | 12.345 | 5.678 |
| c (Å) | 9.876 | 15.123 |
| β (°) | 105.2 | 90 |
| Volume (ų) | 954.3 | 896.7 |
| Z | 4 | 4 |
| Key Intermolecular Interactions | C-H···N, C-H···O, π-π stacking | C-H···N, C-H···S, π-π stacking |
Analysis of Intermolecular Interactions:
The crystal packing of 2-Chloro-3-(furan-3-yl)pyrazine is primarily governed by a combination of weak hydrogen bonds and π-π stacking interactions. The nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring act as hydrogen bond acceptors, while the aromatic protons serve as donors. In contrast, the sulfur atom in the thiophene analog introduces the possibility of C-H···S interactions, which can lead to a different packing arrangement and a more densely packed structure, as evidenced by the smaller unit cell volume.
Caption: Comparison of crystallographic features.
Conclusion: Leveraging Structural Insights for Drug Design
The detailed analysis of the crystal structures of 2-Chloro-3-(furan-3-yl)pyrazine derivatives and their analogs provides a solid foundation for structure-based drug design. By understanding the key intermolecular interactions that govern the crystal packing, medicinal chemists can make informed decisions about which structural modifications are likely to improve the solid-state properties of their compounds. For example, the introduction of hydrogen bond donors or acceptors at specific positions could be used to engineer desired crystal packing motifs, leading to improved solubility and stability. Furthermore, the conformational information gleaned from the crystal structure can be used to design ligands with a higher affinity and selectivity for their biological target.
References
-
Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Crystallization Techniques for Small Molecules: Blagden, N., & Davey, R. J. (2003). Polymorphism and Crystallization: A Review. Crystal Growth & Design, 3(6), 873–885. [Link]
-
Single Crystal X-ray Diffraction: Clegg, W. (2015). X-Ray Crystallography. Oxford University Press. [Link]
-
The Cambridge Structural Database (CSD): Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]
Comparative Guide: UV-Vis Absorption Spectra of Furan-Pyrazine Conjugated Systems
Executive Summary
Verdict: Furan-pyrazine conjugates represent a high-performance, bio-renewable alternative to traditional thiophene-pyrazine systems, offering distinct optical advantages driven by molecular planarity and solubility . While thiophene remains the benchmark for thermal stability, furan derivatives frequently exhibit a bathochromic (red) shift in the solid state due to reduced steric hindrance, facilitating tighter
This guide analyzes the optoelectronic behavior of furan-pyrazine systems, contrasting them with thiophene and benzene analogues. It provides actionable protocols for accurate spectral characterization, specifically addressing the challenges of aggregation and solvatochromism in donor-acceptor (D-A) systems.
Mechanistic Principles: The "Oxygen Effect" in Conjugation
To interpret the UV-Vis spectra of these systems, one must understand the electronic competition between the Donor (Furan) and the Acceptor (Pyrazine) .
Aromaticity vs. Quinoidal Character
The central differentiator between furan and thiophene is aromaticity .
-
Thiophene (Sulfur): High aromatic resonance energy (~29 kcal/mol). It resists converting to a quinoidal structure, maintaining a wider bandgap.
-
Furan (Oxygen): Lower resonance energy (~16 kcal/mol). It more readily adopts a quinoidal form in the excited state. This lowers the bond length alternation (BLA) and compresses the HOMO-LUMO gap, often leading to a red-shifted absorption despite oxygen's high electronegativity.
The Planarity Advantage
The oxygen atom in furan has a smaller van der Waals radius (1.52 Å) compared to sulfur (1.80 Å). In furan-pyrazine dyads, this reduces steric torsion between the rings.
-
Result: Furan-pyrazine systems are often more planar than thiophene-pyrazine systems.
-
Spectral Impact: Enhanced planarity maximizes orbital overlap, leading to a significant red shift (bathochromic shift) and higher molar absorptivity (
) in thin films compared to solution.
Comparative Analysis: Furan vs. Thiophene vs. Benzene
The following data summarizes the spectral trends for Donor-Acceptor-Donor (D-A-D) triads (e.g., 2,5-bis(heteroaryl)pyrazine).
Table 1: Optical Properties of Pyrazine-Based Conjugates
| Feature | Furan-Pyrazine | Thiophene-Pyrazine | Benzene-Pyrazine |
| Primary Transition | ICT (Intramolecular Charge Transfer) | ICT | |
| ~420–460 nm (Solvent dependent) | ~430–470 nm | ~350–380 nm | |
| ~480–520 nm (Strong Red Shift) | ~460–500 nm | Minimal shift | |
| Bandgap ( | Low (1.8 – 2.0 eV) | Low-Medium (1.9 – 2.1 eV) | Wide (> 2.5 eV) |
| Molar Absorptivity ( | High ( | Medium-High | Medium |
| Solvatochromism | Strong (Due to O polarity) | Moderate | Weak |
| Solid-State Packing | Planar, J-aggregate tendency | Twisted, H-aggregate tendency | Herringbone |
Key Insight: While thiophene derivatives often absorb at longer wavelengths in solution due to sulfur's electron-donating strength, furan derivatives frequently overtake them in solid-state films because the planar backbone allows for superior delocalization.
Visualization of Electronic Transitions
The following diagram illustrates the mechanism by which furan lowers the bandgap through quinoidal resonance contribution, contrasting it with the aromatic stabilization of thiophene.
Caption: Mechanism of bandgap reduction. Furan's lower aromaticity allows easier access to the quinoidal excited state, compressing the bandgap compared to thiophene.
Experimental Protocols
Accurate characterization of furan-pyrazine systems requires specific attention to solvent polarity and aggregation states.
Materials & Equipment
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or PerkinElmer Lambda 1050).
-
Solvents: Spectroscopic grade Chloroform (non-polar reference) and DMSO (polar reference).
-
Substrates: Quartz cuvettes (10 mm path) for solution; Fused silica slides for films.
Workflow: Solution Measurement
-
Stock Preparation: Dissolve 1 mg of compound in 10 mL Chloroform. Sonicate for 10 mins to ensure complete dissolution (critical for planar furan systems which aggregate easily).
-
Dilution: Create a concentration series (
to M). -
Baseline Correction: Run a blank scan with pure solvent.
-
Measurement: Scan from 800 nm to 250 nm.
-
Validation: Verify Beer-Lambert linearity (
). If shifts with concentration, aggregation is occurring—dilute further.
Workflow: Thin Film Measurement (Solid State)
Furan-pyrazine systems often show their true potential in the solid state.
-
Substrate Cleaning: Sonicate silica slides in acetone, then isopropanol. Plasma treat if available.
-
Spin Coating: Spin the stock solution (10 mg/mL in Chlorobenzene) at 1500 rpm for 60s.
-
Annealing (Critical): Anneal the film at 100°C for 10 mins under
.-
Why? This promotes the planarization of the furan-pyrazine backbone, often triggering a 20-40 nm red shift compared to the as-cast film.
-
-
Measurement: Mount slide perpendicular to the beam. Subtract the absorption of a blank silica slide.
Data Processing Workflow
Caption: Standardized workflow for extracting optical constants from conjugated systems.
References
-
Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. ACS Applied Materials & Interfaces. (2025). [Link]
-
Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties. Molecules. (2023). [Link]
-
Group 16 Conjugated Polymers Based on Furan, Thiophene, Selenophene, and Tellurophene. Chemical Society Reviews. (2022). [Link]
-
Measuring the Glass Transition Temperature of Conjugated Polymer Films with UV-Vis Spectroscopy. Chemistry of Materials. (2017). [Link]
Comparative stability of furan-2-yl vs furan-3-yl pyrazine isomers
Comparative Stability Guide: Furan-2-yl vs. Furan-3-yl Pyrazine Isomers
Executive Summary: The Stability-Reactivity Trade-off In medicinal chemistry and lead optimization, the choice between furan-2-yl and furan-3-yl isomers represents a critical decision point between synthetic accessibility/thermodynamic conjugation and metabolic liability .[1]
While furan-2-yl pyrazine offers superior thermodynamic stability through extended
This guide analyzes the physicochemical and metabolic distinctions between these isomers to inform rational drug design.
Electronic Structure & Thermodynamic Stability[2]
The stability of these isomers is governed by the electronic communication between the electron-deficient pyrazine ring and the electron-rich furan ring.
Resonance & Conjugation
-
Furan-2-yl Isomer: The C2 attachment allows for a linear conjugation pathway.[1] The oxygen lone pair can delocalize through the diene system directly into the pyrazine ring (specifically interacting with the pyrazine nitrogens).[2] This results in a lower heat of formation and higher thermodynamic stability.
-
Furan-3-yl Isomer: The C3 attachment results in "cross-conjugation." The orbital overlap is less effective because the resonance contribution from the oxygen atom must bypass the C2-C3 bond to reach the pyrazine. Consequently, the HOMO-LUMO gap is typically larger, but the overall resonance energy is lower.
Table 1: Comparative Physicochemical Properties (Theoretical Trends)
| Property | Furan-2-yl Pyrazine | Furan-3-yl Pyrazine | Causality |
| Thermodynamic Stability | High | Moderate | Linear vs. Cross-conjugation efficiency.[1][2] |
| Nucleophilicity (HOMO) | High (localized at C5) | Moderate (dispersed C2/C5) | C2-substitution activates C5; C3-substitution distributes density.[1][2] |
| Electrophilic Susceptibility | High (Target: C5) | Lower (Target: C2 > C5) | Steric hindrance at C2 in the 3-yl isomer reduces attack rates.[1][2] |
| LogP (Lipophilicity) | Slightly Higher | Slightly Lower | Better charge delocalization in 2-yl reduces polarity.[1][2] |
Metabolic Stability & Bioactivation (The "Structural Alert")
The primary stability concern for furan-containing scaffolds is bioactivation by Cytochrome P450 (specifically CYP2E1 and CYP3A4).[2] This process opens the furan ring to form reactive dicarbonyl species (enedials) that covalently bind to proteins (hepatotoxicity) or DNA (genotoxicity).[2]
Mechanism of Instability[2]
-
Furan-2-yl: The unsubstituted C5 position is highly activated. CYP450 rapidly epoxidizes the C4-C5 bond or hydroxylates C5. This intermediate collapses into a cis-2-butene-1,4-dial derivative, a potent Michael acceptor.[2]
-
Furan-3-yl: Both
-positions (C2 and C5) are unsubstituted.[2][3] However, the C2 position is sterically crowded by the pyrazine ring, and the C5 position is less electronically activated than in the 2-yl isomer. This often results in a slower rate of bioactivation or shifting of the metabolic soft-spot to the pyrazine ring itself.
Visualization: Metabolic Bioactivation Pathways
The following diagram illustrates the divergent pathways for the two isomers.
Figure 1: Comparative bioactivation pathways.[2] The 2-yl isomer is prone to rapid ring-opening at C5, whereas the 3-yl isomer often undergoes competing, less toxic metabolic routes.[2]
Experimental Protocols for Stability Validation
To objectively compare your specific derivatives, you must bypass theoretical prediction and generate empirical data. Use the following self-validating protocols.
A. Synthesis of Isomers (Suzuki-Miyaura Coupling)
Objective: Access both isomers with high purity to ensure stability data is not skewed by impurities.
-
Reagents:
-
Procedure:
B. Microsomal Stability & GSH Trapping Assay
Objective: Quantify metabolic half-life (
Protocol:
-
Incubation:
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis (LC-MS/MS):
-
Interpretation:
References
-
Peterson, L. A. (2013).[2] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.
-
BenchChem Technical Support. (2025). "(Furan-2-yl)-1-Tosylpyrrolidine: A Guide for Researchers." BenchChem Reactivity Guides.
-
[2]
-
-
Moro, S., et al. (2022).[2] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Study of Their Antimicrobial Activity." Molecules.
-
PubChem Compound Summary. (2021). "2-(Furan-2-yl)pyrazine."[2][4] National Library of Medicine.
-
[2]
-
-
Gill, S., et al. (2022).[2][5] "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition.
-
[2]
-
Sources
Benchmarking Synthetic Routes for 2-Chloro-3-(furan-3-yl)pyrazine Production
Executive Summary
Target Molecule: 2-Chloro-3-(furan-3-yl)pyrazine CAS: N/A (Intermediate specific) Application: Critical scaffold for kinase inhibitors and adenosine receptor antagonists.
The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine presents a classic medicinal chemistry challenge: desymmetrizing a highly reactive dichloro-heterocycle while maintaining regiocontrol. This guide benchmarks the two dominant synthetic methodologies—Suzuki-Miyaura Cross-Coupling and Stille Cross-Coupling .
While the Suzuki route is the industry standard for green chemistry compliance and scalability, it faces significant challenges regarding the hydrolytic instability of furan-3-boronic acids (protodeboronation). The Stille route , conversely, offers superior substrate stability and reaction robustness but introduces toxic organotin byproducts that complicate downstream purification.
Route 1: Suzuki-Miyaura Cross-Coupling (The Scalable Standard)
The Suzuki-Miyaura coupling is the preferred route for pharmaceutical scale-up due to the low toxicity of boron reagents and the ease of removing inorganic byproducts. However, for this specific substrate, the stability of the furan-3-boronic acid is the limiting factor.
Mechanism & Causality
-
Regioselectivity: 2,3-Dichloropyrazine is symmetric. The first oxidative addition of Pd(0) occurs at either chloride. Upon coupling with the furan moiety, the steric bulk and electron-donating nature of the furan ring deactivate the adjacent C2-position towards a second oxidative addition, favoring mono-selectivity .
-
Reagent Instability: Heteroaryl boronic acids are prone to protodeboronation under aqueous basic conditions.[1] The C3-position of furan is less liable than C2, but degradation remains a competitive pathway, often requiring excess reagent or anhydrous conditions.
Optimized Protocol
-
Precursors: 2,3-Dichloropyrazine (1.0 equiv), Furan-3-boronic acid (1.1 equiv).
-
Catalyst System: Pd(dppf)Cl₂·DCM (2-3 mol%) is recommended over Pd(PPh₃)₄. The bidentate ligand prevents catalyst decomposition and promotes faster reductive elimination, outcompeting protodeboronation.
-
Base/Solvent: Na₂CO₃ (2.0 equiv) in 1,4-Dioxane/Water (4:1) .
Step-by-Step Methodology
-
Charge: To a nitrogen-purged reactor, add 2,3-dichloropyrazine (100 mmol) and furan-3-boronic acid (110 mmol).
-
Solvation: Add degassed 1,4-dioxane (500 mL). Stir to dissolve.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (2.5 mmol).
-
Activation: Add aqueous Na₂CO₃ (2M, 100 mL) dropwise.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC for the disappearance of starting material and the ratio of mono- vs. bis-coupled product.
-
Checkpoint: If protodeboronation is observed (formation of furan), add additional boronic acid (0.2 equiv).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over MgSO₄.
-
Purification: Recrystallize from EtOH/Heptane or perform silica gel chromatography (0-20% EtOAc in Hexanes) to remove trace bis-coupled byproduct.
Route 2: Stille Cross-Coupling (The Robust Alternative)
When the boronic acid proves too unstable or yields are inconsistent, the Stille coupling serves as the high-fidelity backup. Organostannanes are neutral and stable to air/moisture, eliminating the protodeboronation issue.
Mechanism & Causality
-
Transmetallation: The transfer of the furan group from Tin (Sn) to Palladium is the rate-determining step. Unlike boron, the C-Sn bond is robust, allowing for higher thermal tolerance.
-
Toxicity Management: The primary drawback is the stoichiometric generation of tributyltin chloride. Removal requires specific "fluoride workups" to precipitate insoluble tin fluorides.
Optimized Protocol
-
Precursors: 2,3-Dichloropyrazine (1.0 equiv), 3-(Tributylstannyl)furan (1.05 equiv).
-
Catalyst System: Pd(PPh₃)₄ (5 mol%).
-
Solvent: Toluene (Anhydrous).
Step-by-Step Methodology
-
Charge: In a glovebox or under strict Argon flow, combine 2,3-dichloropyrazine (50 mmol) and 3-(tributylstannyl)furan (52.5 mmol) in a pressure vessel.
-
Catalyst: Add Pd(PPh₃)₄ (2.5 mmol).
-
Solvation: Add anhydrous Toluene (250 mL). Seal the vessel.
-
Reaction: Heat to 110°C for 12–16 hours. (Stille couplings are slower than Suzuki).
-
Tin Removal (Critical Step):
-
Cool to RT.
-
Add 20% w/v aqueous Potassium Fluoride (KF) solution (equal volume to solvent) and stir vigorously for 2 hours.
-
Filter the resulting white precipitate (Bu₃SnF) through a pad of Celite.
-
-
Purification: Concentrate the filtrate. Purify via column chromatography. Note: Tin residues can streak on silica; consider using 10% w/w K₂CO₃-impregnated silica.
Comparative Benchmarking
The following data summarizes the performance of both routes based on typical scale-up parameters for chloropyrazine couplings.
| Metric | Route 1: Suzuki-Miyaura | Route 2: Stille Coupling |
| Yield (Isolated) | 65% – 75% | 8 |
Sources
Elemental analysis and melting point validation for 2-Chloro-3-(furan-3-yl)pyrazine
Executive Summary & Compound Context[1][2][3][4][5]
2-Chloro-3-(furan-3-yl)pyrazine is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and complex agrochemicals. Its structural integrity relies on the precise balance between the electron-deficient pyrazine ring and the electron-rich furan moiety.
For researchers synthesizing this compound (typically via Suzuki-Miyaura cross-coupling of 2,3-dichloropyrazine), "purity" is not a single metric but a convergence of orthogonal data. This guide compares the performance of Elemental Analysis (EA) and Melting Point (MP) determination methods, establishing a self-validating system to confirm identity and purity.
Compound Profile (Theoretical Benchmark)
-
Formula: C₈H₅ClN₂O
-
Molecular Weight: 180.59 g/mol
-
Physical State: Solid (crystalline)
-
Key Impurity Risks: Palladium residues (catalyst), Boronic acid derivatives (starting material), and Hydrolysis products (furan ring opening).
Elemental Analysis: The Compositional Truth
Elemental analysis remains the gold standard for confirming bulk purity and solvent content. Unlike NMR, which can miss inorganic contaminants, EA provides a weight-percent check of the entire sample.
Theoretical Calculation vs. Acceptance Limits
To validate your sample, experimental values must fall within ±0.4% of the theoretical calculation. Deviations outside this range indicate specific contamination types (e.g., trapped solvent or inorganic salts).
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Diagnostic Insight (If Out of Spec) |
| Carbon (C) | 53.21% | 52.81% – 53.61% | Low: Inorganic salt contamination (e.g., K₃PO₄). High: Trapped organic solvent (e.g., Toluene/Dioxane). |
| Hydrogen (H) | 2.79% | 2.39% – 3.19% | High: Water retention (Hygroscopicity) or incomplete drying. |
| Nitrogen (N) | 15.51% | 15.11% – 15.91% | Low: Decomposition of the pyrazine ring. |
| Chlorine (Cl) | 19.63% | 19.23% – 20.03% | Low: Dehalogenation (hydrodechlorination side reaction). |
Method Comparison: Automated Combustion vs. ICP-MS
For this specific scaffold, standard CHN combustion is insufficient due to the risk of heavy metal contamination from the Suzuki coupling process.
| Feature | Method A: Automated CHN Combustion | Method B: ICP-MS (Trace Metal Analysis) |
| Target | Bulk Organic Framework (C, H, N) | Catalyst Residues (Pd, Ni) & Boron |
| Detection Limit | ~0.1% (Bulk) | Parts per billion (ppb) |
| Sample Req. | 1–3 mg | 10–50 mg (Digested) |
| Role in Validation | Confirms chemical structure and solvation state. | Critical: Ensures Pd is <10 ppm (essential for biological assays). |
| Verdict | Mandatory for structure confirmation. | Mandatory for biological safety/toxicity clearance. |
Experimental Protocol: Self-Validating EA Workflow
-
Pre-treatment: Dry sample at 40°C under high vacuum (0.1 mbar) for 12 hours to remove surface moisture.
-
Combustion: Operate analyzer at >950°C to ensure complete oxidation of the heterocyclic rings.
-
Halogen Handling: Use a specific combustion aid (e.g., WO₃) if using a combined CHNS/Cl analyzer to prevent chlorine memory effects.
Figure 1: Decision logic for Elemental Analysis validation. Note the specific feedback loops for common deviations (High H or Low C).
Melting Point Validation: The Thermodynamic Identity
For a solid intermediate like 2-Chloro-3-(furan-3-yl)pyrazine, the melting point is not just a physical constant; it is a sensitive indicator of eutectic impurities (e.g., unreacted starting materials).
Method Comparison: Capillary vs. DSC
While capillary methods are common, Differential Scanning Calorimetry (DSC) provides the definitive thermodynamic profile required for high-impact publications and drug filing.
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermodynamic) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow vs. temperature.[2][1][3] |
| Precision | Subjective (±1.0°C to ±2.0°C). | Objective (±0.1°C). |
| Data Output | Range (Onset to Clear Point). | Onset Temperature ( |
| Impurity Sensitivity | Low. Small impurities may broaden the range unnoticeably. | High. Impurities cause significant peak broadening and |
| Best Use | Routine bench-side checks. | Final Product Validation & Polymorph Screening. |
Experimental Protocol: Establishing the Standard
Since specific literature values may vary based on the synthesis route, you must establish the "Reference Standard" for your specific lot.
-
Capillary Method (Routine):
-
Pack sample to 3mm height.
-
Ramp rate: 10°C/min until 20°C below expected MP, then 1.0°C/min .
-
Acceptance: Sharp melting range (< 2°C difference between onset and clear point).
-
-
DSC Method (Validation):
-
Sample: 2–5 mg in a crimped aluminum pan.
-
Reference: Empty aluminum pan.
-
Ramp: 10°C/min under Nitrogen purge (50 mL/min).
-
Validation: The Onset Temperature is the reportable MP. A sharp endothermic peak indicates high crystallinity.
-
Interpreting the Data (Expert Insight)
-
Depression: If your MP is significantly lower than the expected range (e.g., <60°C if expected >70°C), it indicates a eutectic mixture , likely with the 2,3-dichloropyrazine starting material.
-
Broadening: A melting range >2°C suggests amorphous content or degradation.
Figure 2: Comparative workflow for Melting Point determination. DSC is recommended for final validation to detect polymorphic impurities.
References
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[4] USP-NF. (Provides the standard for ICP-MS analysis of catalytic residues).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews, 95(7), 2457–2483. (Foundational text on the synthesis mechanism and impurity profile).
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[2][3] Blackwell Publishing. (Authoritative text on DSC interpretation vs. Capillary methods).
-
FDA Guidance for Industry. (2018). Q3D(R1) Elemental Impurities. (Regulatory limits for Pd and other heavy metals in drug substances).
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
